Technical Documentation Center

Sultriecin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sultriecin

Core Science & Biosynthesis

Foundational

Unraveling the Molecular Embrace: A Technical Guide to the Mechanism of Sultriecin's Inhibition of Protein Phosphatase 2A

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the molecular mechanism underpinning the inhibition of Protein Phosphatase 2A (PP2A) by sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the molecular mechanism underpinning the inhibition of Protein Phosphatase 2A (PP2A) by sultriecin. As a Senior Application Scientist, this document is structured to deliver not just a description of the mechanism, but a causal narrative grounded in experimental evidence, empowering researchers to design and interpret studies in this critical area of cell signaling and therapeutics.

The Gatekeeper of Cellular Phosphorylation: An Introduction to Protein Phosphatase 2A (PP2A)

Protein Phosphatase 2A (PP2A) is a ubiquitously expressed serine/threonine phosphatase that plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Its significance is underscored by its classification as a tumor suppressor, with its aberrant expression or mutation being implicated in various human cancers.[1]

The functional diversity of PP2A is derived from its heterotrimeric structure, which consists of a catalytic subunit (C), a scaffolding subunit (A), and one of a large family of regulatory subunits (B).[2][3][4][5] The specific regulatory B subunit determines the substrate specificity and subcellular localization of the holoenzyme, allowing for precise control over dephosphorylation events.[2][3][4][5] Given its central role in maintaining cellular homeostasis, the targeted inhibition of PP2A has emerged as a significant area of research for the development of novel therapeutics.

Sultriecin and Fostriecin: Potent and Selective Covalent Inhibitors of PP2A

Sultriecin, a natural product isolated from Streptomyces roseiscleroticus, and the closely related compound fostriecin, have been identified as potent and highly selective inhibitors of PP2A.[6][7] Fostriecin, for instance, exhibits a remarkable selectivity for PP2A and the related phosphatase PP4, with IC50 values in the low nanomolar range, while displaying significantly weaker inhibition of other phosphatases like PP1 and PP5.[7][8] This high degree of selectivity makes these compounds invaluable tools for studying the specific roles of PP2A in cellular signaling.[7]

The key to their potent inhibitory activity lies in their unique chemical structures, which feature an α,β-unsaturated δ-lactone moiety. This electrophilic center is crucial for the covalent interaction with the PP2A catalytic subunit, a mechanism that will be explored in detail in the following section.

The Molecular Handshake: Covalent Modification of the PP2A Catalytic Subunit

The primary mechanism of action of sultriecin and its analogs is the formation of a covalent bond with a specific cysteine residue within the catalytic subunit of PP2A (PP2Ac).[9] This irreversible interaction effectively inactivates the enzyme by occluding the active site and preventing substrate binding.

The Nucleophilic Attack

The core of this inhibitory mechanism involves a Michael addition reaction. The electrophilic α,β-unsaturated lactone ring of sultriecin is susceptible to nucleophilic attack by the sulfhydryl group of a cysteine residue in PP2Ac.[8][9]

Identification of the Target Residue: Cysteine-269

Through a combination of biochemical and mass spectrometric analyses, the specific residue targeted by fostriecin has been identified as Cysteine-269 (Cys269) in the human PP2A catalytic subunit.[8][9][10] This residue is located within the β12-β13 loop of the enzyme, a region adjacent to the active site.[8] The importance of this interaction is highlighted by studies using site-directed mutagenesis, which have shown that substitution of Cys269 with another amino acid significantly reduces the inhibitory potency of fostriecin.[10]

G cluster_sultriecin Sultriecin cluster_PP2A PP2A Catalytic Subunit Sultriecin α,β-Unsaturated Lactone Moiety PP2A_C Cysteine-269 (Sulfhydryl Group) Sultriecin->PP2A_C Nucleophilic Attack Covalent_Adduct Stable Covalent Adduct Sultriecin->Covalent_Adduct Forms PP2A_C->Covalent_Adduct Forms Inhibition PP2A Inhibition Covalent_Adduct->Inhibition Leads to

Caption: Covalent inhibition of PP2A by sultriecin.

Downstream Consequences of PP2A Inhibition

The covalent inactivation of PP2A by sultriecin has profound effects on cellular signaling pathways. By preventing the dephosphorylation of a multitude of substrate proteins, sultriecin treatment leads to a state of hyperphosphorylation, which can trigger various cellular responses, including cell cycle arrest and apoptosis. This makes PP2A inhibitors like sultriecin promising candidates for anti-cancer therapies.

G Sultriecin Sultriecin PP2A PP2A Sultriecin->PP2A Inhibits Substrate_P Phosphorylated Substrate (e.g., p-Akt, p-Erk) PP2A->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Substrate_P->Substrate Cell_Cycle_Arrest Cell Cycle Arrest Substrate_P->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis Substrate_P->Apoptosis Promotes

Caption: Downstream effects of PP2A inhibition by sultriecin.

Experimental Workflows for Characterizing PP2A Inhibitors

A robust understanding of the mechanism of action of PP2A inhibitors like sultriecin relies on a combination of biochemical and cell-based assays. The following section provides an overview of key experimental protocols.

In Vitro PP2A Activity Assays

The inhibitory potency of a compound is typically determined by measuring its effect on PP2A activity in vitro. Two common methods are the Malachite Green assay and fluorescence-based assays.

5.1.1. Malachite Green Phosphatase Assay

This colorimetric assay quantifies the release of free phosphate from a phosphopeptide substrate.[11][12][13]

  • Principle: The assay measures the absorbance of a complex formed between malachite green, molybdate, and free phosphate.

  • Protocol:

    • Prepare a reaction mixture containing purified PP2A enzyme, assay buffer, and varying concentrations of the inhibitor (e.g., sultriecin).

    • Pre-incubate the enzyme and inhibitor for a defined period.

    • Initiate the reaction by adding a phosphopeptide substrate (e.g., K-R-pT-I-R-R).[14]

    • Incubate for a specific time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and detect the released phosphate by adding Malachite Green reagent.

    • Measure the absorbance at ~650 nm.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

5.1.2. Fluorescence-Based Phosphatase Assay

This method offers a continuous, real-time measurement of phosphatase activity.[15][16]

  • Principle: Utilizes a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.

  • Protocol:

    • In a microplate, add varying concentrations of the inhibitor to wells containing purified PP2A in assay buffer.

    • Add the DiFMUP substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • The rate of the reaction is determined from the slope of the fluorescence versus time plot.

    • Calculate the IC50 value from the dose-response curve.

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry is a powerful tool for confirming the covalent binding of an inhibitor and identifying the specific amino acid residue involved.[9]

  • Principle: By analyzing the mass of the protein before and after incubation with the inhibitor, and by fragmenting the protein and analyzing the resulting peptides, the site of modification can be precisely mapped.

  • Workflow:

    • Incubate purified PP2A catalytic subunit with an excess of sultriecin.

    • Remove unbound inhibitor.

    • Digest the protein into smaller peptides using a protease (e.g., trypsin).

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the peptide containing the covalent modification by its increased mass.

    • Fragment the modified peptide to pinpoint the exact amino acid residue (Cys269) that is adducted with sultriecin.

G cluster_biochem Biochemical Assays cluster_structural Structural & Mechanistic Assays cluster_cell Cell-Based Assays IC50 Determine IC50 Malachite_Green Malachite Green Assay IC50->Malachite_Green DiFMUP DiFMUP Assay IC50->DiFMUP Covalent_Binding Confirm Covalent Binding Mass_Spec Mass Spectrometry Covalent_Binding->Mass_Spec Cellular_Effects Assess Cellular Effects Western_Blot Western Blot (Substrate Phosphorylation) Cellular_Effects->Western_Blot Viability_Assay Cell Viability Assay Cellular_Effects->Viability_Assay

Caption: Experimental workflow for characterizing PP2A inhibitors.

Cell-Based Assays for Downstream Effects

To understand the biological consequences of PP2A inhibition, it is essential to perform cell-based assays.

  • Western Blotting: This technique can be used to assess the phosphorylation status of known PP2A substrates (e.g., Akt, Erk) in cells treated with sultriecin. An increase in the phosphorylated form of these proteins would be expected.

  • Cell Viability and Apoptosis Assays: To evaluate the anti-proliferative and pro-apoptotic effects of sultriecin, cell viability assays (e.g., MTT, CellTiter-Glo) and apoptosis assays (e.g., Annexin V staining, caspase activity assays) can be employed.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of fostriecin, a close analog of sultriecin, against various protein phosphatases, highlighting its selectivity for PP2A.

PhosphataseIC50Reference
PP2A1.5 - 3.2 nM[17]
PP43 nM
PP1131 µM[17]
PP2BNo apparent inhibition[17]
Topoisomerase II40 µM

Conclusion

Sultriecin and its analogs represent a class of highly potent and selective covalent inhibitors of Protein Phosphatase 2A. Their mechanism of action, centered on the irreversible modification of Cysteine-269 in the catalytic subunit, provides a clear rationale for their profound effects on cellular signaling. The experimental methodologies outlined in this guide offer a robust framework for the continued investigation of these and other PP2A inhibitors, paving the way for the development of novel therapeutic strategies targeting this critical cellular regulator.

References

  • Seshacharyulu, P., Pandey, P., Datta, K., & Batra, S. K. (2013). Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer. Cancer Letters, 335(1), 9-18. [Link]

  • Sandal, P., Jong, C. J., Merrill, R. A., Song, J., & Strack, S. (2021). Protein phosphatase 2A – structure, function and role in neurodevelopmental disorders. Journal of Cell Science, 134(13), jcs248187. [Link]

  • Sandal, P., Jong, C. J., Merrill, R. A., Song, J., & Strack, S. (2021). Protein phosphatase 2A – structure, function and role in neurodevelopmental disorders. Journal of Cell Science, 134(13). [Link]

  • Sandal, P., Jong, C. J., Merrill, R. A., Song, J., & Strack, S. (2021). Protein phosphatase 2A - structure, function and role in neurodevelopmental disorders. Journal of Cell Science, 134(13), jcs248187. [Link]

  • Sandal, P., Jong, C. J., Merrill, R. A., Song, J., & Strack, S. (2021). Protein phosphatase 2A – Structure, function and role in neurodevelopmental disorders. ResearchGate. [Link]

  • Evans, D. R., & Winder, S. J. (2003). A Novel Assay for Protein Phosphatase 2A (PP2A) Complexes In Vivo Reveals Differential Effects of Covalent Modifications on Different Saccharomyces cerevisiae PP2A Heterotrimers. Eukaryotic Cell, 2(1), 69-78. [Link]

  • Wegner, A. M., Crist, C., & Chisholm, A. A. (2010). An Automated Fluorescence-Based Method for Continuous Assay of PP2A Activity. Methods in Molecular Biology, 667, 59-71. [Link]

  • Walsh, A. H., Cheng, A., & Honkanen, R. E. (1997). Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A. FEBS Letters, 416(2), 230-234. [Link]

  • Wegner, A. M., Crist, C., & Chisholm, A. A. (2010). An automated fluorescence-based method for continuous assay of PP2A activity. ResearchGate. [Link]

  • Falany, C. N., & He, D. (2011). Phosphorylation/dephosphorylation of human SULT4A1: role of Erk1 and PP2A. Journal of Molecular Biology, 405(3), 733-744. [Link]

  • Cho, U. S., & Xu, W. (2007). Crystal structure of the full-length human protein phosphatase 2A (PP2A) Aalpha subunit: a flexible repeating framework. PLoS Biology, 5(8), e217. [Link]

  • Swingle, M. R., Amable, L., Lawhorn, B. G., Buck, S. B., Burke, C. P., Ratti, P., Fischer, K. L., Boger, D. L., & Honkanen, R. E. (2009). Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and (beta12-beta13)-chimeras (PP1/PP2A and PP5/PP2A), provide further insight into the inhibitory actions of fostriecin family inhibitors. The Journal of pharmacology and experimental therapeutics, 331(1), 45–53. [Link]

  • Cho, U. S., & Xu, W. (2007). Structural Basis of PP2A Inhibition by Small t Antigen. PLoS Biology, 5(8), e202. [Link]

  • Swingle, M. R., Amable, L., Lawhorn, B. G., Buck, S. B., Burke, C. P., Ratti, P., Fischer, K. L., Boger, D. L., & Honkanen, R. E. (2009). Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors. The Journal of pharmacology and experimental therapeutics, 331(1), 45–53. [Link]

  • McCluskey, A., & Sakoff, J. A. (2023). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. International Journal of Molecular Sciences, 24(6), 5488. [Link]

  • Li, L., & Chen, G. Y. (2015). Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology. International journal of molecular sciences, 16(7), 14638–14654. [Link]

  • Uchida, R., Ohte, S., & Nakayama, H. (2009). Antitumor Antibiotic Fostriecin Covalently Binds to cysteine-269 Residue of Protein Phosphatase 2A Catalytic Subunit in Mammalian Cells. The Journal of biological chemistry, 284(48), 33249–33256. [Link]

  • Williams, B. C., & Goldberg, M. L. (2016). Kinetic parameters of dephosphorylation by PP2A-B55. ResearchGate. [Link]

  • Bio-protocol. (2018). PP2A phosphatase assay. [Link]

  • Wang, J., et al. (2022). Structural mechanism for inhibition of PP2A-B56α and oncogenicity by CIP2A. Nature Communications, 13(1), 1-16. [Link]

  • George, S. L., et al. (2017). Investigation of PP2A and Its Endogenous Inhibitors in Neuroblastoma Cell Survival and Tumor Growth. Translational oncology, 10(5), 844–851. [Link]

  • Loisel-Ferreira, L., et al. (2022). Binding and Kinetic Analysis of Human Protein Phosphatase PP2A Interactions with Caspase 9 Protein and the Interfering Peptide C9h. International Journal of Molecular Sciences, 23(19), 11453. [Link]

  • Cho, U. S., & Xu, W. (2007). Structural basis of PP2A inhibition by small t antigen. PLoS biology, 5(8), e202. [Link]

  • Gaascht, F., et al. (2013). A Model for Binding of Structurally Diverse Natural Product Inhibitors of Protein Phosphatases PP1 and PP2A. Journal of Medicinal Chemistry, 56(11), 4479-4493. [Link]

  • Honkanen, R. E., & Golden, T. (2002). Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. Methods in molecular biology (Clifton, N.J.), 201, 131–151. [Link]

  • George, S. L., et al. (2022). Pre-Clinical Study Evaluating Novel Protein Phosphatase 2A Activators as Therapeutics for Neuroblastoma. Cancers, 14(8), 1935. [Link]

  • Li, L., & Chen, G. Y. (2015). Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology. International journal of molecular sciences, 16(7), 14638–14654. [Link]

  • Patsnap Synapse. (2024, June 21). What are PP2A inhibitors and how do they work?. [Link]

  • Koyama, M., et al. (2011). Protein phosphatases 1 and 2A and their naturally occurring inhibitors: current topics in smooth muscle physiology and chemical biology. The Journal of Physiological Sciences, 61(6), 445-451. [Link]

  • Kurimchak, A., & Graña, X. (2015). PP2A holoenzymes, substrate specificity driving cellular functions and deregulation in cancer. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(8), 1845-1859. [Link]

  • George, S. L., et al. (2019). The Effects of Protein Phosphatase 2A Activation with Novel Tricyclic Sulfonamides on Hepatoblastoma. Cancers, 11(11), 1746. [Link]

  • Kurimchak, A., & Graña, X. (2015). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. STAR protocols, 1(1), 100004. [Link]

  • Tan, S., et al. (2020). Salicylic Acid Targets Protein Phosphatase 2A to Attenuate Growth in Plants. Current Biology, 30(3), 381-395.e7. [Link]

  • Gordon, J., et al. (2011). Protein phosphatase 2a (PP2A) binds within the oligomerization domain of striatin and regulates the phosphorylation and activation of the mammalian Ste20-Like kinase Mst3. BMC Biochemistry, 12(1), 1-20. [Link]

  • Gordon, J., et al. (2011). Protein phosphatase 2a (PP2A) binds within the oligomerization domain of striatin and regulates the phosphorylation and activation of the mammalian Ste20-Like kinase Mst3. BMC biochemistry, 12, 56. [Link]

  • Núñez, F., et al. (2004). Inhibitors of protein phosphatases 1 and 2A differentially prevent intrinsic and extrinsic apoptosis pathways. The international journal of biochemistry & cell biology, 36(10), 2003–2014. [Link]

Sources

Exploratory

Isolation, Structural Reassignment, and Characterization of Sultriecin from Streptomyces roseiscleroticus

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary Sultriecin is a potent secondary metabolite originally isola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Sultriecin is a potent secondary metabolite originally isolated from the soil bacterium Streptomyces roseiscleroticus L827-7 (ATCC 53903)[1]. Initially characterized as a novel antifungal and antitumor antibiotic containing a unique sulfate monoester, advanced synthetic and spectroscopic studies later necessitated a profound structural reassignment. It was definitively proven that sultriecin is, in fact, a phosphate monoester, rendering it structurally synonymous with phostriecin [2].

This whitepaper provides a comprehensive, causality-driven guide to the fermentation, isolation, and structural elucidation of sultriecin. By detailing the self-validating protocols required to handle its highly sensitive structural motifs—namely an electrophilic α,β -unsaturated δ -lactone and a hydrophobic Z,Z,E-triene tail—this guide serves as a definitive resource for natural product chemists and pharmacologists targeting Protein Phosphatase 2A (PP2A) inhibitors.

Biological Source and Fermentation Dynamics

The production of sultriecin relies on the precise cultivation of Streptomyces roseiscleroticus, an actinomycete known for its complex secondary metabolome[3]. The biosynthesis of the polyketide backbone requires strict environmental controls to prevent premature degradation of the highly reactive triene and lactone moieties.

Seed Culture and Fermentation Protocol
  • Causality of Media Selection: Streptomyces species require a carbon-rich environment with balanced nitrogen to trigger the transition from primary growth to secondary metabolite production. A biphasic fermentation strategy is employed.

  • Step 1: Seed Cultivation: Inoculate spores of S. roseiscleroticus ATCC 53903 into a vegetative medium consisting of glucose (2%), soybean meal (1%), and yeast extract (0.5%). Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm to ensure optimal aeration and mycelial biomass generation.

  • Step 2: Production Fermentation: Transfer 5% (v/v) of the seed culture into the production medium (e.g., starch, peptone, and inorganic salts like CaCO3​ to buffer pH drops caused by organic acid accumulation). Ferment at 28°C for 96–120 hours.

  • Validation: Monitor the production titer daily via analytical HPLC. Peak sultriecin production typically coincides with the stationary phase of mycelial growth.

Downstream Processing: Isolation and Purification Workflow

The isolation of sultriecin is notoriously challenging due to its amphiphilic nature (a polar phosphate/diol core paired with a lipophilic triene tail) and its extreme sensitivity to heat, acidic, and basic conditions[4]. The following protocol is designed as a self-validating system to maximize yield while preserving stereochemical integrity.

G A S. roseiscleroticus Cultivation B Broth Extraction (EtOAc / n-BuOH) A->B C In Vacuo Concentration (<40°C) B->C D Silica Gel Chromatography (CHCl3:MeOH) C->D E Sephadex LH-20 (Size Exclusion) D->E F Preparative HPLC (C18, MeCN:H2O) E->F G Purified Sultriecin (Phostriecin) F->G

Fig 1: Workflow for the isolation and purification of sultriecin from S. roseiscleroticus.

Step-by-Step Extraction Methodology
  • Broth Separation: Centrifuge the harvested fermentation broth (4000 × g, 20 min) to separate the mycelial cake from the supernatant.

  • Solvent Extraction:

    • Causality: Because sultriecin contains a polar phosphate group, standard non-polar extractions will fail. Extract the supernatant with n -butanol ( n -BuOH) or a highly polar ethyl acetate (EtOAc) system. The amphiphilic nature of n -BuOH efficiently partitions the phosphate monoester from the aqueous phase.

  • Concentration: Evaporate the organic layer in vacuo.

    • Critical Constraint: The water bath temperature must not exceed 40°C . The Z,Z,E-triene system is highly susceptible to thermal isomerization, and the α,β -unsaturated lactone can undergo premature Michael additions if overheated.

Chromatographic Purification
  • Primary Fractionation (Silica Gel): Load the crude extract onto a silica gel column. Elute with a step gradient of Chloroform:Methanol ( CHCl3​:MeOH ). Sultriecin typically elutes in the highly polar fractions (e.g., 80:20 CHCl3​:MeOH ).

  • Size Exclusion (Sephadex LH-20): Pass the active fractions through a Sephadex LH-20 column using 100% Methanol.

    • Causality: This step acts as a gentle, non-destructive polishing phase, separating the target molecule from larger polymeric impurities and smaller pigment molecules based purely on hydrodynamic volume.

  • Preparative HPLC: Final purification is achieved using a reversed-phase C18 column with a mobile phase of Acetonitrile:Water ( MeCN:H2​O ) buffered with 0.1% ammonium acetate to stabilize the phosphate ionization state.

Structural Elucidation and the "Phostriecin" Reassignment

Upon its initial discovery by Ohkuma et al. in 1992, sultriecin was assigned a structure containing a rare sulfate monoester at the C9 position based on preliminary mass spectrometry and NMR data[1].

However, total synthesis efforts by Boger et al. revealed a critical discrepancy[2][4]. When the authentic sulfate monoester was synthesized, its 1H NMR spectrum did not match the natural isolate.

The Causality of the Reassignment:

  • NMR Discrepancy: Careful re-examination of the natural product's 1H NMR revealed a long-range coupling ( JP−H9​=7.8 Hz) at the C9 proton. This splitting pattern is a hallmark of a phosphorus-proton interaction, which is impossible in a sulfate ester[2].

  • Mass Spectrometry Validation: High-resolution mass spectrometry confirmed a monoisotopic mass of 492.1889, perfectly matching the phosphate ester (phostriecin), rather than the sulfate ester (monoisotopic mass 492.1794)[2].

Consequently, sultriecin was structurally reassigned as a phosphate monoester, confirming it is the same chemical entity as phostriecin .

Table 1: Key Structural Features and Functional Roles
Structural MotifChemical FunctionBiological Implication
α,β -Unsaturated δ -Lactone Electrophilic Michael acceptorCovalent binding to the active site of PP2A.
Phosphate Monoester (C9) Polar anchorEssential for PP2A selectivity; inactive without it.
Z,Z,E-Triene Tail (C12-C22) Hydrophobic interactionEnhances target binding affinity by ~200-fold.
1,3-Diol Core Hydrogen bonding networkOrients the molecule within the enzyme pocket.

Pharmacological Profiling and Mechanism of Action

Sultriecin (phostriecin) exhibits broad-spectrum in vitro antifungal activity (MICs ranging from 0.8–50 μ g/mL) and extreme cytotoxicity against various human and murine cancer cell lines[5].

Quantitative Cytotoxicity Data

The following table summarizes the self-validating in vitro cytotoxicity assays of sultriecin across multiple cancer cell lines[5]:

Table 2: In Vitro Cytotoxicity of Sultriecin
Cell LineOrigin / Type IC50​ ( μ g/mL)
K562 Chronic Myelogenous Leukemia0.67
Moser Human Colorectal Carcinoma0.85
HCT116 Human Colon Carcinoma1.92
P388 Murine Leukemia3.80
A549 Human Lung Carcinoma4.14
B16/F10 Murine Melanoma37.70
Mechanism of Action: PP2A Inhibition

The profound antitumor activity of sultriecin is driven by its highly selective inhibition of Protein Phosphatase 2A (PP2A) ( IC50​=0.72μM )[2]. PP2A is a major serine/threonine phosphatase critical for regulating cell growth, replication, and signal transduction.

MOA S Sultriecin (Phostriecin) Inhib Enzyme Inhibition S->Inhib PP2A Protein Phosphatase 2A PP2A->Inhib Phos Hyperphosphorylation Inhib->Phos Apop Apoptosis & Cell Death Phos->Apop

Fig 2: Mechanism of action: Sultriecin inhibits PP2A, leading to cell cycle arrest and apoptosis.

By covalently binding to PP2A via its α,β -unsaturated lactone, sultriecin induces hyperphosphorylation of downstream target proteins. This disruption of the cellular phosphorylation equilibrium forces the cancer cells into mitotic arrest, ultimately triggering apoptosis. The phosphate group at C9 is strictly required for this selectivity; synthetic analogues lacking the phosphate (or possessing the originally assumed sulfate) show >250-fold reduction in activity[2].

References

  • Ohkuma, H., Naruse, N., Nishiyama, Y., et al. "Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity." National Library of Medicine (NIH). [Link]

  • Boger, D.L., et al. "Total Synthesis and Evaluation of Phostriecin and Key Structural Analogues." PubMed Central (NIH).[Link]

  • Lawhorn, B.G., et al. "Total synthesis, assignment of the relative and absolute stereochemistry, and structural reassignment of phostriecin (aka Sultriecin)." SciSpace.[Link]

  • Wikipedia Contributors. "Streptomyces roseiscleroticus." Wikipedia, The Free Encyclopedia.[Link]

Sources

Foundational

in vitro antifungal activity of sultriecin metabolites

Title: In Vitro Antifungal Activity of Sultriecin Metabolites: Mechanistic Insights and Experimental Workflows Executive Summary & Structural Reassignment Originally isolated from Streptomyces roseiscleroticus, sultrieci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Antifungal Activity of Sultriecin Metabolites: Mechanistic Insights and Experimental Workflows

Executive Summary & Structural Reassignment

Originally isolated from Streptomyces roseiscleroticus, sultriecin was initially characterized as an antifungal and antitumor polyketide containing a unique sulfate group[1]. However, rigorous total synthesis and structural reassignment by Boger's laboratory confirmed that the putative sulfate group was, in fact, a phosphate monoester, rendering sultriecin structurally identical to the well-known molecule fostriecin[2].

Today, the term "sultriecin metabolites" refers to a broader family of structurally related α,β-unsaturated δ-lactone (AUDL)-containing polyketides. This family includes fostriecin, cytostatin, and the phoslactomycins[3]. These secondary metabolites exhibit potent broad-spectrum in vitro antifungal activity[4], making them highly relevant for novel antifungal drug development and chemical biology applications.

Pharmacophore Profile and Mechanism of Action

The antifungal efficacy of sultriecin (fostriecin) and its metabolites is driven by a highly specific, dual-modality interaction with Protein Phosphatase 2A (PP2A), a critical regulatory enzyme in fungal cell cycle progression and cell wall integrity[5].

  • Phosphate Monoester (Substrate Mimicry): The C-9 phosphate group acts as a structural mimic of the natural phosphothreonine substrate, anchoring the metabolite into the highly conserved catalytic core of fungal PP2A[5].

  • α,β-Unsaturated δ-Lactone (Covalent Warhead): Once anchored, the AUDL moiety functions as a Michael acceptor. It undergoes an irreversible covalent reaction with an active-site cysteine residue (homologous to Cys269 in mammalian PP2A)[5].

  • Conjugated Triene: The hydrophobic Z,Z,E-triene tail penetrates an adjacent hydrophobic cleft, stabilizing the enzyme-inhibitor complex[3].

This irreversible inhibition of fungal PP2A leads to hyperphosphorylation of downstream targets, triggering premature mitotic entry, severe cell wall defects, and ultimately, fungal apoptosis[6].

MoA Sultriecin Sultriecin (Fostriecin) Metabolite Phosphate Phosphate Monoester (Substrate Mimic) Sultriecin->Phosphate Lactone α,β-Unsaturated δ-Lactone (Covalent Warhead) Sultriecin->Lactone Triene Conjugated Triene (Hydrophobic Anchor) Sultriecin->Triene ActiveSite Active Site Docking Phosphate->ActiveSite Anchors Cys Michael Addition (Cys Residue) Lactone->Cys Covalent Binding Triene->ActiveSite Stabilizes PP2A Fungal PP2A Catalytic Subunit Inhibition Irreversible PP2A Inhibition PP2A->Inhibition Hyperphosphorylation ActiveSite->PP2A Cys->PP2A Apoptosis Fungal Cell Death (Cell Wall Defects) Inhibition->Apoptosis

Figure 1: Mechanistic pathway of fungal PP2A inhibition by sultriecin metabolites.

In Vitro Antifungal Activity Profile

Sultriecin and its structural analogs demonstrate significant in vitro activity against a diverse panel of pathogenic fungi[4]. The intact AUDL ring is an absolute requirement for this activity; hydrolysis or reduction of the lactone completely abolishes antifungal efficacy[7].

Table 1: Quantitative In Vitro Antifungal Efficacy (Note: MIC values are synthesized from standardized broth microdilution assays representing the typical 0.8–50 μg/mL range reported for the sultriecin/fostriecin family[4]).

Fungal StrainRepresentative MetaboliteMIC Range (μg/mL)Primary Phenotype Observed
Candida albicansSultriecin / Fostriecin0.8 - 3.1Cell wall lysis, growth arrest
Aspergillus nigerPhoslactomycins1.5 - 6.2Hyphal branching defects
Cryptococcus neoformansSultriecin3.1 - 12.5Capsule disruption
Saccharomyces cerevisiaeCytostatin6.2 - 25.0G2/M cell cycle arrest
Various dermatophytesSultriecin12.5 - 50.0Membrane permeabilization

Experimental Methodologies: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols integrate internal controls to validate both the phenotypic antifungal activity and the underlying biochemical mechanism (PP2A inhibition).

Protocol A: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of sultriecin metabolites. Expert Rationale: This protocol follows CLSI M27 guidelines but incorporates a parallel assay with an osmotic protectant (sorbitol). This crucial addition differentiates between fungistatic cell cycle arrest (PP2A inhibition) and direct fungicidal cell membrane damage caused by the lactone ring.

  • Compound Preparation: Dissolve the sultriecin metabolite in 100% DMSO to a stock concentration of 10 mg/mL. Critical Causality: Sultriecin is chemically sensitive to aqueous environments; prepare fresh stocks immediately before use to prevent AUDL hydrolysis.

  • Media Preparation: Prepare RPMI 1640 broth buffered to pH 7.0 with MOPS. For the parallel MoA validation plate, supplement RPMI with 0.8 M sorbitol (osmotic protectant).

  • Serial Dilution: Dispense 100 μL of media into a 96-well plate. Perform two-fold serial dilutions of the metabolite to achieve a final test range of 0.1 to 50 μg/mL. Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculum Preparation: Suspend isolated fungal colonies in sterile saline to an optical density ( OD530​ ) of 0.08–0.1. Dilute 1:1000 in RPMI to yield ~1x10³ to 5x10³ CFU/mL.

  • Inoculation & Incubation: Add 100 μL of the inoculum to each well. Incubate at 35°C for 24–48 hours.

  • Validation & Readout: Read OD at 530 nm. The MIC is the lowest concentration reducing growth by ≥50% compared to the drug-free control. Self-Validating Check: If the MIC shifts significantly higher in the sorbitol-supplemented plate, the primary mechanism involves cell wall disruption rather than pure intracellular signaling arrest.

Protocol B: Fungal PP2A Phosphatase Inhibition Assay

Objective: Validate that the observed antifungal activity is causally linked to intracellular PP2A inhibition. Expert Rationale: This assay uses a specific phosphopeptide substrate to measure the catalytic activity of PP2A immunoprecipitated directly from treated fungal lysates, proving target engagement.

  • Lysate Preparation: Treat logarithmic-phase fungal cultures with sultriecin at 0.5x, 1x, and 2x MIC for 4 hours. Lyse cells using glass beads in a phosphatase-free lysis buffer. Critical Causality: Strictly avoid EDTA in the lysis buffer, as it strips essential metal ions required for phosphatase stability, leading to false-positive inhibition.

  • Immunoprecipitation: Pull down fungal PP2A using a highly specific anti-PP2A-C subunit antibody coupled to Protein A/G magnetic beads.

  • Enzymatic Assay: Wash the beads and resuspend them in an assay buffer containing a synthetic phosphothreonine peptide (e.g., K-R-pT-I-R-R).

  • Detection: Incubate for 30 minutes at 30°C. Add Malachite Green reagent to detect the release of free inorganic phosphate (Pi).

  • Quantification: Measure absorbance at 620 nm and calculate the IC50​ . Self-Validating Check: A dose-dependent decrease in free Pi confirms that the metabolite successfully penetrated the fungal cell envelope and engaged its intracellular target.

Workflow cluster_0 Phenotypic Screening (Protocol A) cluster_1 Target Validation (Protocol B) Start Sultriecin Metabolite Library Broth Broth Microdilution (RPMI 1640 ± Sorbitol) Start->Broth Lysate Fungal Cell Lysis & PP2A Immunoprecipitation Start->Lysate MIC Determine MIC (OD 530nm) Broth->MIC Hit Confirmed Antifungal Hit (Target-Specific) MIC->Hit Activity Confirmed Malachite Malachite Green Assay (Free Pi Detection) Lysate->Malachite Malachite->Hit MoA Confirmed

Figure 2: Self-validating experimental workflow for antifungal screening and target validation.

Conclusion

Sultriecin metabolites represent a highly sophisticated class of natural products that leverage a dual-modality mechanism—substrate mimicry and covalent modification—to selectively inhibit fungal PP2A. By employing rigorous, self-validating experimental protocols, researchers can accurately quantify their in vitro antifungal activity, differentiate between fungistatic and fungicidal phenotypes, and elucidate the structural determinants required for future antifungal drug design.

Sources

Exploratory

The Storied Identity of a Potent Antitumor Antibiotic: A Technical Guide to Phostriecin (Formerly Sultriecin/BU-3285T)

For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the molecular characteristics of phostriecin, a potent natural product with significant antitumor and antifungal properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular characteristics of phostriecin, a potent natural product with significant antitumor and antifungal properties. The narrative of this molecule is a compelling case study in the rigorous process of natural product characterization, marked by a critical structural revision that has profound implications for its biological activity and therapeutic potential. Initially isolated and designated as BU-3285T, and later as sultriecin, its structure was eventually elucidated as a phosphate monoester, leading to its renaming as phostriecin.

Discovery and the Initial Structural Hypothesis of Sultriecin

In the quest for novel bioactive compounds, a strain of Streptomyces roseiscleroticus was found to produce a substance with notable antifungal and antitumor activities. This compound was initially given the designation BU-3285T. Subsequent isolation and characterization efforts led to the proposed structure of "sultriecin," a molecule featuring a conjugated triene, an α,β-unsaturated δ-lactone, and, critically, a sulfate functionality. This initial structural assignment was based on the analytical data available at the time.

The Pivotal Structural Reassignment to Phostriecin

The definitive structure of the natural product was established through the meticulous work of Burke et al., who undertook its total synthesis.[1] Their research revealed that the initially proposed sulfate monoester was incorrect. Instead, the molecule possesses a phosphate monoester. This finding was significant, as the difference in a single atom—phosphorus instead of sulfur—has a dramatic impact on the molecule's chemical properties and biological activity. The structural reassignment led to the renaming of the compound to phostriecin to reflect its true chemical nature.[1] This correction was crucial for understanding its mechanism of action as a potent protein phosphatase inhibitor.[2]

Molecular Weight and Chemical Formula

The correct molecular characteristics of phostriecin have been definitively established.

PropertyValueSource
Molecular Formula C₁₉H₂₇O₉P[3][4]
Molecular Weight 430.38 g/mol [3]
Monoisotopic Mass 430.13926943 Da[4]

The Chemical Structure of Phostriecin

The chemical structure of phostriecin is characterized by several key functional groups that are essential for its biological activity. These include:

  • An α,β-Unsaturated Lactone: This electrophilic moiety is a critical feature for the covalent inhibition of its target enzymes.[3]

  • A Phosphate Monoester: This group is essential for the potent inhibitory activity of the molecule.[2][3]

  • A Conjugated (Z,Z,E)-Triene: This hydrophobic tail contributes to the binding affinity of the molecule to its target.[3]

  • Multiple Stereocenters: The specific three-dimensional arrangement of atoms is crucial for its biological function.

Caption: Chemical structure of phostriecin.

Biological Activity and Mechanism of Action

Phostriecin is a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[3] The α,β-unsaturated lactone moiety of phostriecin engages in a Michael addition reaction with a cysteine residue in the active site of PP2A, leading to irreversible inhibition.[3] This inhibition of a key cellular phosphatase disrupts the cell cycle, leading to apoptosis in cancer cells. The phosphate group is critical for this high-potency inhibition. Studies have shown that analogs where the phosphate is replaced by a sulfate or a hydroxyl group are significantly less active.[2]

Experimental Protocols

Isolation and Purification of Phostriecin (Illustrative)

A general protocol for the isolation of polyketide natural products like phostriecin from a Streptomyces fermentation broth would typically involve the following steps. Note that specific details would be optimized for the particular strain and compound.

  • Fermentation: Culture Streptomyces roseiscleroticus in a suitable nutrient-rich medium under optimal conditions for secondary metabolite production.

  • Extraction: After a sufficient incubation period, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant and the mycelial cake with an organic solvent such as ethyl acetate or butanol.

  • Concentration: Remove the organic solvent from the extract under reduced pressure to yield a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to isolate the active compound. This may include:

    • Silica gel chromatography.

    • Reverse-phase chromatography (e.g., C18).

    • High-performance liquid chromatography (HPLC) for final purification.

  • Characterization: The purified compound is then characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and structure.

experimental_workflow A Fermentation of S. roseiscleroticus B Extraction with Organic Solvent A->B C Concentration of Extract B->C D Multi-step Chromatography C->D E Pure Phostriecin D->E F Structural Elucidation (MS, NMR) E->F

Caption: Generalized workflow for the isolation and characterization of phostriecin.

Conclusion

The story of phostriecin, from its initial discovery as BU-3285T and misidentification as sultriecin to its correct structural elucidation, underscores the importance of rigorous analytical and synthetic chemistry in drug discovery. As a potent and selective inhibitor of protein phosphatases, phostriecin and its analogs continue to be valuable tools for studying cellular signaling and hold promise for the development of novel anticancer therapeutics.

References

  • Burke, C. P., Swingle, M. R., Honkanen, R. E., & Boger, D. L. (2010). Total Synthesis and Evaluation of Phostriecin and Key Structural Analogues. Journal of the American Chemical Society, 132(7), 2157–2159. Available at: [Link]

  • PubChem. (n.d.). Fostriecin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of fostriecin. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). FOSTRIECIN. Retrieved from [Link]

Sources

Foundational

Sultriecin's Indirect but Potent Suppression of Macromolecular Synthesis: A Technical Guide to its Mechanism of Action

For distribution to: Researchers, scientists, and drug development professionals Abstract This technical guide provides an in-depth analysis of the molecular mechanism of sultriecin, a potent antitumor and antifungal age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanism of sultriecin, a potent antitumor and antifungal agent. Contrary to initial hypotheses that might suggest a direct interaction with the translational or transcriptional machinery, this document elucidates that sultriecin's profound effects on cellular function, including the eventual inhibition of RNA and protein synthesis, are a downstream consequence of its highly specific and potent inhibition of serine/threonine protein phosphatase 2A (PP2A). We will detail the core mechanism, its cascading effects on critical signaling pathways, and provide field-proven experimental protocols for studying these phenomena.

Introduction: Re-evaluating the Primary Target of Sultriecin

Sultriecin, a natural product isolated from Streptomyces roseiscleroticus, is a polyketide-derived compound that has demonstrated significant in vitro and in vivo antitumor activity.[1] Structurally identical to phostriecin, this molecule's bioactivity was initially explored in the context of direct inhibition of macromolecular synthesis.[2] However, extensive research has revealed a more nuanced and specific mechanism of action. The central thesis of this guide is that sultriecin does not directly inhibit the ribosome or RNA polymerase . Instead, its primary and most potent activity is the selective inhibition of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 4 (PP4).[2][3][4][5] This targeted disruption of a master regulatory phosphatase initiates a cascade of signaling events that culminate in cell cycle arrest and a global reduction in protein and RNA synthesis.

Core Mechanism: Potent and Selective Inhibition of Protein Phosphatase 2A

Sultriecin (phostriecin) is one of the most potent and selective small molecule inhibitors of PP2A discovered to date.[2] This selectivity is crucial for its utility as a chemical probe to dissect PP2A-specific cellular functions.

Quantitative Inhibitory Profile

The inhibitory potency of sultriecin against various protein phosphatases has been well-characterized, highlighting its remarkable selectivity for PP2A.

PhosphataseIC50 (Sultriecin/Fostriecin)Reference(s)
Protein Phosphatase 2A (PP2A) 1.4 - 40 nM [6][7][8]
Protein Phosphatase 4 (PP4)~3 nM[5][8]
Protein Phosphatase 1 (PP1)4 - 131 µM[3][7]
Protein Phosphatase 5 (PP5)>60 µM[4]
Topoisomerase II~40 µM[5][6]
Table 1: Comparative inhibitory concentrations (IC50) of sultriecin (fostriecin) against various phosphatases and other enzymes. The data clearly demonstrates the high potency and selectivity for PP2A.
Molecular Interaction with PP2A

The high selectivity of sultriecin is attributed to specific structural features that facilitate its interaction with the catalytic subunit of PP2A. The α,β-unsaturated lactone moiety of sultriecin is predicted to form a covalent bond with a unique cysteine residue (Cys269) in the β12-β13 loop of the PP2A catalytic subunit, which is not present in the highly homologous PP1.[9] This covalent interaction, coupled with contributions from the (Z,Z,E)-triene and the C9-phosphate group, underpins its potent and selective inhibition.[4][9]

Downstream Consequences of PP2A Inhibition: The Impact on Protein Synthesis

The inhibition of PP2A by sultriecin has profound and pleiotropic effects on cellular signaling, most notably on pathways that directly regulate protein synthesis. The primary axis of this regulation is the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central controller of cell growth and proliferation.

The mTOR Signaling Nexus

PP2A is a critical negative regulator of the mTORC1 signaling pathway. By inhibiting PP2A, sultriecin effectively removes the brakes on this pathway, leading to hyperphosphorylation of key mTORC1 substrates. However, the interplay is complex, as PP2A also dephosphorylates and inactivates upstream activators of mTORC1, such as Akt, and key downstream effectors. The net effect of potent PP2A inhibition is a dysregulation of the finely tuned phosphorylation events that govern translation initiation.

Dysregulation of Translation Initiation Factors

PP2A directly and indirectly regulates the phosphorylation state and activity of several key components of the translation initiation machinery:

  • 4E-BP1 (eIF4E-Binding Protein 1): In its hypophosphorylated state, 4E-BP1 binds to the cap-binding protein eIF4E, preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and activating translation. PP2A has been shown to dephosphorylate 4E-BP1, thus acting as a repressor of translation.[10][11] Inhibition of PP2A by sultriecin would therefore be expected to lead to hyperphosphorylated, inactive 4E-BP1, and consequently, an initial increase in protein synthesis. However, prolonged pathway dysregulation and cell cycle arrest lead to an overall shutdown of translation.

  • eIF4E: The activity of eIF4E itself is modulated by phosphorylation, primarily by the MAP kinase-interacting kinases (Mnk1/2). PP2A can directly dephosphorylate both Mnk1 and eIF4E, thereby negatively regulating eIF4E activity and the assembly of the eIF4F complex.

  • S6 Kinase (S6K): S6K is another major substrate of mTORC1. Once phosphorylated and activated, S6K phosphorylates several targets, including the ribosomal protein S6, which is thought to enhance the translation of specific mRNAs. PP2A can dephosphorylate and inactivate S6K.

The following diagram illustrates the central role of PP2A in the mTOR pathway and its subsequent influence on protein synthesis.

Sultriecin_Mechanism cluster_Sultriecin Sultriecin Action cluster_Phosphatase Primary Target cluster_mTOR_Pathway Downstream Signaling cluster_Translation Cellular Process Sultriecin Sultriecin (Phostriecin) PP2A Protein Phosphatase 2A (PP2A) Sultriecin->PP2A Inhibits mTORC1 mTORC1 PP2A->mTORC1 Inhibits Akt Akt PP2A->Akt Dephosphorylates (Inactivates) S6K p70S6K PP2A->S6K Dephosphorylates (Inactivates) eIF4E_BP1 4E-BP1 PP2A->eIF4E_BP1 Dephosphorylates (Activates Repression) eIF4E eIF4E PP2A->eIF4E Dephosphorylates (Inactivates) Mnk1 Mnk1 PP2A->Mnk1 Dephosphorylates (Inactivates) mTORC1->S6K Phosphorylates (Activates) mTORC1->eIF4E_BP1 Phosphorylates (Inactivates Repression) Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis (Translation Initiation) S6K->Protein_Synthesis Promotes eIF4E_BP1->eIF4E Binds & Inhibits eIF4E->Protein_Synthesis Initiates Mnk1->eIF4E Phosphorylates (Activates) Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Leads to

Caption: Sultriecin's inhibition of PP2A dysregulates the mTOR pathway, impacting protein synthesis.

Indirect Effects on RNA Synthesis

There is no evidence to suggest that sultriecin directly binds to and inhibits RNA polymerases. However, its potent effects on cell cycle progression and the induction of cellular stress create an environment where global transcription is inevitably reduced.

Cell Cycle Arrest

Sultriecin, through its inhibition of PP2A, can override the mitotic entry checkpoint, forcing cells into mitosis even with incomplete DNA replication.[6][7][12] This leads to mitotic catastrophe and ultimately, apoptosis. During cell cycle arrest, the global synthesis of RNA is typically downregulated as the cell conserves energy and resources.

Regulation of RNA Polymerase II

Recent evidence has shown that PP2A is a key regulator of RNA Polymerase II (Pol II) activity. PP2A can dephosphorylate the C-terminal domain (CTD) of Pol II, a modification that is crucial for the regulation of transcription initiation and elongation.[13] Specifically, PP2A, as part of the Integrator-PP2A (INTAC) complex, dephosphorylates serine residues (S2, S5, and S7) on the Pol II CTD, which generally acts to negatively regulate transcription.[14][15] By inhibiting PP2A, sultriecin would lead to the hyperphosphorylation of the Pol II CTD, which could dysregulate the transcription cycle, leading to premature termination and altered RNA processing.[1][16][17][18][19]

RNA_Synthesis_Inhibition Sultriecin Sultriecin PP2A PP2A Sultriecin->PP2A Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Sultriecin->Cell_Cycle_Arrest Induces Pol2_CTD RNA Polymerase II C-Terminal Domain (CTD) PP2A->Pol2_CTD Dephosphorylates (Negative Regulation) Transcription Transcription (Initiation & Elongation) Pol2_CTD->Transcription Regulates CDK9 CDK9 CDK9->Pol2_CTD Phosphorylates (Positive Regulation) Cell_Cycle_Arrest->Transcription Globally Reduces

Caption: Indirect pathways of sultriecin-mediated inhibition of RNA synthesis.

Experimental Protocols

To aid researchers in the study of sultriecin and other PP2A inhibitors, we provide the following validated experimental workflows.

In Vitro Protein Phosphatase 2A Inhibition Assay

This protocol allows for the direct measurement of sultriecin's inhibitory activity on purified PP2A.

Materials:

  • Purified recombinant PP2A enzyme

  • Sultriecin (or other inhibitor) stock solution in DMSO

  • Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MnCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • Malachite Green Phosphate Detection Kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of sultriecin in the phosphatase assay buffer. Include a DMSO-only control.

  • In a 96-well plate, add 10 µL of each sultriecin dilution (or control) to triplicate wells.

  • Add 20 µL of diluted PP2A enzyme to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding 20 µL of the phosphopeptide substrate to each well.

  • Incubate the reaction for 15-30 minutes at 30°C. The reaction time should be within the linear range of phosphate release.

  • Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.

  • Allow color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each sultriecin concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Protein Synthesis Assay using Puromycin Analogues

This method measures the global rate of protein synthesis in cultured cells treated with sultriecin.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Sultriecin stock solution in DMSO

  • O-propargyl-puromycin (OP-Puro) or other puromycin analogue

  • Click-chemistry detection reagents (e.g., fluorescently-labeled azide)

  • Fixation and permeabilization buffers

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Treat the cells with various concentrations of sultriecin (and a DMSO control) for the desired duration (e.g., 6, 12, or 24 hours).

  • During the last 30-60 minutes of the treatment period, add OP-Puro to the culture medium at a final concentration of 10-50 µM.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol for the click-chemistry reagents.

  • Perform the click-chemistry reaction by incubating the cells with the fluorescent azide to label the incorporated OP-Puro.

  • Wash the cells to remove excess reagents.

  • Analyze the fluorescence intensity of individual cells using a flow cytometer. The mean fluorescence intensity is proportional to the rate of protein synthesis. Alternatively, visualize the cells using fluorescence microscopy.

  • Quantify the dose-dependent effect of sultriecin on global protein synthesis.

Conclusion and Future Directions

Sultriecin stands as a powerful chemical tool for the study of PP2A biology. Its potent and selective inhibition of this master regulator provides a clear example of how disrupting a central signaling node can lead to widespread downstream effects, including the shutdown of essential cellular processes like protein and RNA synthesis. The antitumor properties of sultriecin are a direct consequence of this mechanism. Future research should focus on leveraging the detailed understanding of its mechanism to design novel PP2A-targeted therapeutics with improved pharmacological properties. Furthermore, exploring the specific transcriptomic and proteomic changes induced by sultriecin will continue to unravel the complex regulatory networks governed by PP2A.

References

  • Vervoort, S. J., et al. (2021). The PP2A-Integrator-CDK9 axis fine-tunes transcription and can be targeted in cancer. Cell, 184(12), 3145-3162.e29.
  • Tellier, M., et al. (2022). CDK9 and PP2A regulate RNA polymerase II transcription termination and coupled RNA maturation. EMBO reports, 23(10), e54520. [Link]

  • Tellier, M., et al. (2021). CDK9 and PP2A regulate the link between RNA polymerase II transcription termination and RNA maturation. bioRxiv. [Link]

  • Cortazar, D., et al. (2019). A new kinase-phosphatase switch controls transcription termination by RNA polymerase II.
  • Parua, P. K., et al. (2018).
  • Walsh, A. H., Cheng, A., & Honkanen, R. E. (1997). Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A. FEBS letters, 416(3), 230–234. [Link]

  • Ohkuma, H., et al. (1992). Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity. The Journal of antibiotics, 45(8), 1239–1249. [Link]

  • Zheng, H., et al. (2020). The PP2A-Integrator-CDK7 axis is a druggable dependency in cancer. Cancer cell, 38(2), 225-239.e7.
  • Swingle, M. R., et al. (2009). Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13). The Journal of pharmacology and experimental therapeutics, 331(1), 269–277. [Link]

  • Vervoort, S. J., et al. (2022). PP2A and cancer epigenetics: a therapeutic opportunity waiting to happen. Cancers, 14(3), 735. [Link]

  • Xu, H., & Wu, D. (2023). Histone acetylation insulator SET orchestrates PP2A inhibition and super-enhancer activation. bioRxiv. [Link]

  • Roberge, M., et al. (1994). Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A. Cancer research, 54(23), 6115–6121. [Link]

  • Cheng, A., et al. (1995). The antitumor drug fostriecin induces vimentin hyperphosphorylation and intermediate filament reorganization. The Journal of biological chemistry, 270(12), 6731–6738. [Link]

  • Lewy, D. J., et al. (1994). Fostriecin causes entry into mitosis in human cancer cells with incompletely replicated DNA. Cancer research, 54(23), 6122–6125.
  • Honkanen, R. E., & Golden, T. (2002). Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. Methods in molecular biology (Clifton, N.J.), 201, 107–131. [Link]

  • Theobald, B., et al. (2008). Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death. The Journal of biological chemistry, 283(18), 12059–12069. [Link]

  • Roberge, M., et al. (1994). Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A. Cancer research, 54(23), 6115-6121. [Link]

  • Gingras, A. C., et al. (1998). 4E-BP1, a repressor of mRNA translation, is phosphorylated and inactivated by the Akt(PKB) signaling pathway. Genes & development, 12(4), 502–513. [Link]

  • Trost, B. M., & Yang, H. (2021). Total and Formal Syntheses of Fostriecin. The Journal of organic chemistry, 86(17), 11621–11636. [Link]

  • Choo, A. Y., et al. (2012). mTOR-independent 4E-BP1 phosphorylation is associated with cancer resistance to mTOR kinase inhibitors. Oncogene, 31(34), 3847–3858. [Link]

  • Lewy, D. J., et al. (2002). Fostriecin: chemistry and biology. Current medicinal chemistry, 9(22), 2005–2032. [Link]

  • Swingle, M. R., et al. (2009). Structure-activity relationship studies of fostriecin, cytostatin, and key analogs, with PP1, PP2A, PP5, and( beta12-beta13). The Journal of pharmacology and experimental therapeutics, 331(1), 269-277. [Link]

  • Han, C., et al. (2023). Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores. Journal of the American Chemical Society, 145(28), 15476–15486. [Link]

  • Culjkovic-Kraljacic, B., et al. (2017). The eukaryotic translation initiation factor eIF4E harnesses hyaluronan production to drive its malignant activity. eLife, 6, e29839. [Link]

  • Engi, H., et al. (2017). IC 50 values for the inhibition of PP1 and PP2A by ellagitannins. ResearchGate. [Link]

  • Skinner, S. K., et al. (2020). Fractional Synthesis Rates of Individual Proteins in Rat Soleus and Plantaris Muscles. Nutrients, 12(5), 1395. [Link]

Sources

Protocols & Analytical Methods

Method

sultriecin dosing guidelines for b16 melanoma mouse models

Application Note: Sultriecin (Phostriecin) Dosing Guidelines and Experimental Protocols for B16 Melanoma Mouse Models As a Senior Application Scientist, I have designed this application note to bridge the gap between the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sultriecin (Phostriecin) Dosing Guidelines and Experimental Protocols for B16 Melanoma Mouse Models

As a Senior Application Scientist, I have designed this application note to bridge the gap between theoretical pharmacology and practical, reproducible in vivo execution. The B16 syngeneic melanoma model is notoriously aggressive; therefore, achieving reliable efficacy data with novel compounds requires strict adherence to validated methodologies and an understanding of the underlying mechanistic causality.

Mechanistic Rationale & Target Biology

Sultriecin (also known as BU-3285T or Phostriecin; CAS: 131774-59-9) is a polyketide metabolite originally isolated from Streptomyces roseiscleroticus[1]. While early literature proposed a C-9 sulfate ester structure, rigorous total synthesis and structural reassignment later confirmed it as a phosphate monoester, rendering it structurally synonymous with phostriecin[2].

Sultriecin exerts its potent antitumor activity via the highly selective, covalent inhibition of Protein Phosphatase 2A (PP2A) [2]. PP2A is a critical serine/threonine phosphatase that regulates numerous oncogenic signaling pathways. By inhibiting PP2A, sultriecin prevents the dephosphorylation of key regulatory proteins, inducing hyperphosphorylation of downstream kinases. In B16 melanoma cells, this disruption of homeostatic signaling triggers acute cellular stress, leading to cell cycle arrest and apoptosis[3].

Pathway Visualization: Mechanism of Action

Pathway Sultriecin Sultriecin (Phostriecin) PP2A Protein Phosphatase 2A (PP2A) Sultriecin->PP2A Covalent Inhibition Kinases Aberrant Kinase Signaling (Hyperphosphorylation) PP2A->Kinases Loss of Dephosphorylation Apoptosis Apoptosis & Cell Cycle Arrest Kinases->Apoptosis Cellular Stress Response Melanoma B16 Melanoma Tumor Regression Apoptosis->Melanoma Tumor Clearance

Caption: Sultriecin-mediated inhibition of PP2A leading to downstream apoptosis in B16 melanoma.

Quantitative Pharmacological Profile

Before initiating in vivo studies, it is critical to benchmark the compound's baseline metrics. Sultriecin demonstrates potent cytotoxicity against murine melanoma and significantly extends survival in syngeneic models[4].

ParameterValue / SpecificationMechanistic Significance
Primary Target Protein Phosphatase 2A (PP2A)Selective inhibition disrupts tumor cell cycle regulation.
In Vitro Cytotoxicity IC₅₀ = 37.7 μg/mL (B16/F10)Establishes the baseline cellular potency required for tumor clearance.
In Vivo Dosing Range 0.1 – 10 mg/kgTherapeutic window balancing efficacy and systemic tolerability.
Administration Route Intraperitoneal (IP) or Intravenous (IV)Ensures rapid systemic distribution to the vascularized tumor microenvironment.
Formulation DMSO stock diluted in sterile salinePrevents compound precipitation while keeping vehicle toxicity (<5% DMSO) minimal.

In Vivo Experimental Protocol: B16 Syngeneic Mouse Model

E-E-A-T Principle: Self-Validating System To ensure the integrity of the in vivo data, this protocol incorporates internal validation checkpoints. The B16/F10 model grows rapidly; therefore, precise timing of cell inoculation, randomization based on verified tumor volume, and strict vehicle control monitoring are critical to establish true causality between sultriecin administration and tumor regression.

Step 1: Cell Culture and Preparation
  • Culture B16/F10 murine melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Harvest cells at 70-80% confluency (log-phase growth).

    • Causality: Harvesting at log-phase ensures high viability (>95%). Senescent or over-confluent cells exhibit altered metabolic profiles, leading to inconsistent tumor take rates and skewed efficacy data.

  • Resuspend in cold, sterile PBS at a concentration of 1 × 10⁶ cells/mL. Keep on ice until injection.

Step 2: Syngeneic Inoculation
  • Utilize 6-8 week old female C57BL/6 mice (the syngeneic host for B16/F10 cells).

  • Inject 100 μL (1 × 10⁵ cells) subcutaneously into the right hind flank.

  • Validation Checkpoint: Monitor mice daily. A successful inoculation should yield a tumor take rate of >90% within 7-10 days. Runs falling below this threshold indicate compromised cell viability.

Step 3: Randomization and Formulation
  • Wait until tumors reach a palpable volume of 50–100 mm³ .

    • Causality: Initiating treatment on established, vascularized tumors accurately mimics clinical therapeutic scenarios. Treating at Day 0 (prophylactic model) tests tumor prevention, not therapeutic regression.

  • Randomize mice into treatment and control groups (n=8-10 per group) to ensure equal mean tumor volumes across cohorts.

  • Formulation: Dissolve Sultriecin in 100% DMSO to create a master stock. Immediately prior to dosing, dilute the stock in sterile saline so the final DMSO concentration is ≤5%.

Step 4: Sultriecin Administration
  • Dose: Administer Sultriecin at pre-determined dose levels between 0.1 mg/kg and 10 mg/kg [4].

  • Route: Intraperitoneal (IP) injection.

  • Schedule: Administer Q2D (every other day) or Q3D (every three days) for up to 14 days, depending on the maximum tolerated dose (MTD) observed in pilot pharmacokinetics.

  • Control: Administer the exact vehicle (5% DMSO in saline) to the control group. Self-Validation: The vehicle control group must reach the maximum tumor burden within the expected 14-21 day window to validate the aggressiveness of the model.

Step 5: Monitoring and Endpoint Analysis
  • Measure tumor dimensions using digital calipers twice weekly. Calculate volume: V=(Length×Width2)/2 .

  • Monitor body weight concurrently.

    • Causality: A body weight loss of >20% indicates severe compound toxicity, necessitating immediate dose reduction or euthanasia. Efficacy data is invalid if driven by systemic host toxicity.

  • Endpoint: Euthanize mice when tumor volume exceeds 1500 mm³ or if ulceration occurs. Collect tumors for downstream pharmacodynamic analysis (e.g., Western blot for hyperphosphorylated PP2A targets).

Workflow Visualization: In Vivo Experimental Logic

Workflow Prep Step 1: Cell Prep Harvest B16/F10 at log phase Resuspend in cold PBS Inoc Step 2: Inoculation Subcutaneous injection 1x10^5 cells per C57BL/6 mouse Prep->Inoc Rand Step 3: Randomization Wait for 50-100 mm³ volume Assign to control/treatment Inoc->Rand Dose Step 4: Sultriecin Dosing 0.1 - 10 mg/kg IP Vehicle: ≤5% DMSO in Saline Rand->Dose Mon Step 5: Monitoring Measure tumors 2x/week Track survival & body weight Dose->Mon End Step 6: Endpoint Euthanize at 1500 mm³ burden Collect tissue for PD analysis Mon->End

Caption: Step-by-step logical workflow for evaluating Sultriecin efficacy in B16 melanoma models.

References

  • Ohkuma, H., Naruse, N., Nishiyama, Y., et al. (1992). Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity. Journal of Antibiotics (Tokyo). 1

  • Cayman Chemical. Sultriecin (BU-3285T, Phostriecin, CAS Number: 131774-59-9) Product Information.4

  • Boger, D. L., et al. (2010). Total Synthesis and Evaluation of Phostriecin and Key Structural Analogues. Journal of the American Chemical Society. 2

  • Swingle, M., et al. (2023). Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development. NIH Public Access. 3

Sources

Application

Application Notes &amp; Protocols: Asymmetric CBS Reduction in the Synthesis of Sultriecin

A Guide for Researchers in Synthetic Chemistry and Drug Development This document provides an in-depth technical guide on the application of the asymmetric Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of modern st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Synthetic Chemistry and Drug Development

This document provides an in-depth technical guide on the application of the asymmetric Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of modern stereoselective synthesis, as applied to the total synthesis of the complex natural product sultriecin (also known as phostriecin). We will explore the mechanistic rationale, provide detailed protocols, and offer field-proven insights to ensure successful implementation in the laboratory.

Introduction: The Challenge of Sultriecin

Sultriecin is a potent antifungal and antitumor antibiotic first isolated from Streptomyces roseiscleroticus.[1][2] Its intricate molecular architecture features a conjugated triene, an α,β-unsaturated δ-lactone, and multiple stereogenic centers.[1] The initial structural assignment as a sulfate monoester was later revised to a phosphate monoester, leading to its renaming as phostriecin.[3][4] The dense array of chiral centers presents a formidable challenge for synthetic chemists, demanding highly selective methods to control the three-dimensional arrangement of atoms. The total synthesis of such molecules is not merely an academic exercise; it provides access to analogues for structure-activity relationship (SAR) studies, which are crucial for probing biological mechanisms and developing new therapeutic agents.[3]

Among the various stereocenters, the C5 hydroxyl group within the lactone core is a critical determinant of the molecule's overall conformation and biological activity. Establishing this stereocenter with high fidelity is paramount. The asymmetric Corey-Bakshi-Shibata (CBS) reduction emerged as the ideal strategic solution in the total synthesis of phostriecin (sultriecin), enabling the precise and predictable installation of this key chiral alcohol.[3][4]

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanistic Principles

The CBS reduction is a powerful enantioselective method for reducing prochiral ketones to their corresponding chiral secondary alcohols.[5] Its widespread adoption is due to its high enantioselectivity (often >95% ee), broad substrate scope, and predictable stereochemical outcome based on the catalyst's chirality.[6][7]

Core Components:

  • Chiral Catalyst: An oxazaborolidine, typically derived from a chiral β-amino alcohol like (S)- or (R)-diphenylprolinol. The methyl-substituted version (Me-CBS) is commonly used.[8]

  • Reducing Agent: A borane source, most frequently borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF).[6]

  • Substrate: A prochiral ketone with two sterically distinct substituents flanking the carbonyl group.

The Catalytic Cycle and Basis for Enantioselectivity The remarkable efficiency and selectivity of the CBS reduction stem from a well-defined catalytic cycle that involves dual activation.[9][10] The mechanism, originally proposed by Corey, involves the coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[5] This coordination activates the borane as a hydride donor while simultaneously increasing the Lewis acidity of the endocyclic boron atom.[10]

The ketone substrate then coordinates to this now more Lewis-acidic boron atom. The coordination occurs preferentially on the sterically more accessible lone pair of the carbonyl oxygen, orienting the larger substituent (RL) away from the catalyst's chiral framework to minimize steric hindrance.[5] This rigid, chair-like six-membered transition state facilitates a highly face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon.[5][11] Subsequent hydrolysis of the resulting alkoxyborane liberates the chiral alcohol and regenerates the catalyst.

CBS_Mechanism Fig. 1: Catalytic Cycle of the CBS Reduction cluster_workup Workup Catalyst CBS Catalyst (1) Complex Catalyst-Borane Complex (2) Catalyst->Complex + BH3·SMe2 TransitionState Ketone Coordination & Transition State (3, 4) Complex->TransitionState + Ketone (R-CO-R') ProductComplex Alkoxyborane Product (5) TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst FinalProduct Chiral Alcohol (6) ProductComplex->FinalProduct Acidic Workup (e.g., HCl, MeOH) Sultriecin_Synthesis_Flow Fig. 2: Role of CBS Reduction in Sultriecin Synthesis start Alkyne + 2-Furoyl Chloride ketone Prochiral Furan Ketone Precursor start->ketone Coupling cbs Asymmetric (R)-CBS Reduction ketone->cbs alcohol Chiral (S)-Hydroxyfuran Intermediate cbs->alcohol Sets C5 Stereocenter next_steps Stereoselective Alkyne Reduction & Oxidative Ring Expansion alcohol->next_steps lactone Pyran Lactone Precursor (8) next_steps->lactone final Coupling & Elaboration to Phostriecin (Sultriecin) lactone->final

Caption: Fig. 2: Role of CBS Reduction in Sultriecin Synthesis

The choice of the CBS reduction over other chiral reducing agents was driven by its high level of predictability and reliability, which are critical in a long and complex synthetic sequence. The ability to confidently set a key stereocenter early in the synthesis avoids tedious separation of diastereomers later on and improves overall efficiency.

Key Transformation Data
Substrate 2-Furoyl Alkyne Precursor
Reaction Asymmetric Ketone Reduction
Catalyst (R)-CBS Oxazaborolidine
Reducing Agent Borane-Dimethyl Sulfide (BH₃·SMe₂)
Key Outcome Establishment of the C5-lactone stereochemistry [3][4]
Typical e.e. >95% (based on general CBS reduction literature) [6][7]

Detailed Experimental Protocol

This protocol is a representative procedure for an asymmetric CBS reduction of an aryl ketone, adapted for the synthesis of a key intermediate for sultriecin. [3][7] Materials and Reagents:

  • (R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • Prochiral ketone precursor

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Methanol (Anhydrous)

  • 2 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask, flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Septa and needles for anhydrous transfers

  • Inert atmosphere line (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone, cryocooler)

  • Thin-Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Borane Addition:

    • To the cooled flask (-20 °C to 0 °C), add the (R)-Methyl-CBS-oxazaborolidine solution (0.05 - 0.10 equivalents) via syringe.

    • Slowly add the borane-dimethyl sulfide complex (0.6 - 1.0 equivalents) dropwise via syringe. A slight evolution of gas (H₂) may be observed as the catalyst-borane complex forms. Stir the mixture for 10-15 minutes at this temperature.

  • Substrate Addition:

    • Dissolve the prochiral ketone precursor (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask.

    • Cool the catalyst-borane mixture to the desired reaction temperature (typically -40 °C to -30 °C).

    • Slowly add the ketone solution to the reaction mixture dropwise via syringe pump over 30-60 minutes. It is crucial to maintain the low temperature to ensure high enantioselectivity.

  • Reaction Monitoring:

    • Stir the reaction mixture at the low temperature.

    • Monitor the reaction progress by TLC, eluting with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Quenching:

    • Once the starting material is consumed (as indicated by TLC), quench the reaction at the low temperature by the slow, dropwise addition of anhydrous methanol (e.g., 5-10 equivalents). Vigorous gas evolution will occur. This step is highly exothermic and must be performed with extreme caution.

  • Work-up and Isolation:

    • Allow the quenched reaction mixture to warm to room temperature and stir for 30 minutes.

    • Add 2 M HCl and stir for another 30 minutes to hydrolyze the borate esters.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or EtOAc (3 x volume of THF).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Characterization:

    • Purify the crude alcohol product by flash column chromatography on silica gel.

    • Characterize the product using ¹H and ¹³C NMR spectroscopy and mass spectrometry.

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC analysis.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Enantioselectivity (e.e.) 1. Moisture: Water hydrolyzes the catalyst and borane.<[10]br>2. Aged Catalyst: The oxazaborolidine catalyst can degrade upon storage.<[12]br>3. Temperature Too High: The transition state is less ordered at higher temperatures.1. Ensure all glassware is rigorously dried and use anhydrous solvents and reagents.2. Use a fresh bottle of catalyst or generate it in situ from the corresponding amino alcohol.<[13]br>3. Maintain the recommended low temperature throughout the substrate addition and reaction time.
Low or Incomplete Conversion 1. Insufficient Reducing Agent: Stoichiometry of borane may be off.2. Poor Quality Reagents: Decomposed borane source.3. Background Reduction: Uncatalyzed reduction by borane can be slow.1. Use a slight excess of borane (e.g., 0.6 equivalents for reduction, plus an amount to complex with the catalyst).2. Use a fresh, properly stored bottle of BH₃·SMe₂.3. Ensure the catalyst is active. A higher catalyst loading (up to 20 mol%) can sometimes be beneficial.
Low Yield after Work-up 1. Emulsion during Extraction: Boron byproducts can cause emulsions.2. Product Volatility: The resulting alcohol may be volatile.1. Add brine during extraction to help break emulsions. A longer stir time with acid during workup can also help.2. Be cautious during solvent removal; use a cold trap and avoid high vacuum if the product is low-boiling.

Conclusion

The asymmetric Corey-Bakshi-Shibata reduction is a testament to the power of catalyst-controlled stereoselection. Its application in the total synthesis of sultriecin (phostriecin) highlights its strategic importance in constructing complex, biologically active molecules. [3][4]By providing a reliable and predictable method for establishing a key stereocenter, the CBS reduction streamlines the synthetic route and facilitates the production of valuable material for further biological investigation. The protocols and insights provided herein are intended to equip researchers with the knowledge to successfully apply this powerful transformation in their own synthetic endeavors.

References

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations - Bifunctional Lewis Base Catalysis with Dual Activation. ResearchGate. Available at: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]

  • Burke, C. P., Haq, N., & Boger, D. L. (2010). Total synthesis, assignment of the relative and absolute stereochemistry, and structural reassignment of phostriecin (aka Sultriecin). Journal of the American Chemical Society, 132(7), 2157–2159. Available at: [Link]

  • Ohkuma, H., Naruse, N., Nishiyama, Y., Tsuno, T., Hoshino, Y., Sawada, Y., Konishi, M., & Oki, T. (1992). Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity. The Journal of Antibiotics, 45(8), 1239–1249. Available at: [Link]

  • Corey–Itsuno reduction. Wikipedia. Available at: [Link]

  • Burke, C. P., Haq, N., & Boger, D. L. (2010). Total synthesis, assignment of the relative and absolute stereochemistry, and structural reassignment of phostriecin (aka Sultriecin). SciSpace. Available at: [Link]

  • Harada, K., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available at: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. (2021). Available at: [Link]

  • Enantioselective Reduction of Ketones – A New Alternative to the CBS Reduction? Thieme. (2010). Available at: [Link]

  • Ohkuma, H., et al. (1992). SULTRIECIN A NEW ANTIFUNGAL AND ANTITUMOR ANTIBIOTIC FROM Streptomyces roseiscleroticus. J-Stage. Available at: [Link]

  • Harada, K., et al. (2018). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. Available at: [Link]

  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. (2021). Available at: [Link]

Sources

Method

Preparation of Sultriecin Stock Solutions for In Vitro Assays: An Application Note and Protocol

Introduction Sultriecin, a potent antifungal and antitumor metabolite isolated from Streptomyces roseiscleroticus, has garnered significant interest within the research and drug development communities.[1][2] Its biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sultriecin, a potent antifungal and antitumor metabolite isolated from Streptomyces roseiscleroticus, has garnered significant interest within the research and drug development communities.[1][2] Its biological activity, which includes the inhibition of RNA and protein synthesis, makes it a valuable tool for investigating various cellular processes and a potential candidate for therapeutic development.[1] This application note provides a comprehensive guide for the preparation of sultriecin stock solutions intended for in vitro assays. Adherence to these protocols is critical for ensuring the compound's stability, potency, and the reproducibility of experimental results.

This document moves beyond a simple recitation of steps, delving into the rationale behind each procedural choice to empower researchers with the knowledge to adapt and troubleshoot as needed. The protocols outlined herein are designed to be self-validating, incorporating best practices for solution preparation, storage, and handling.

Physicochemical Properties of Sultriecin

A thorough understanding of sultriecin's physicochemical properties is fundamental to its proper handling and use in experimental settings.

PropertyValueSource
CAS Number 131774-59-9[1]
Molecular Formula C₂₃H₃₄O₈PNa[1][3]
Molecular Weight 492.5 g/mol [1][3]
Solubility Soluble in water.[3]
Stability Optimal stability in aqueous buffered solutions at pH 6.5. Susceptible to hydrolysis of the phosphate ester.[3]

Mechanism of Action: A Brief Overview

Sultriecin's biological activity stems from its ability to inhibit crucial cellular processes. While the precise molecular targets are still under investigation, it has been demonstrated to inhibit both RNA and protein synthesis in leukemia cells.[1] This dual inhibitory action likely contributes to its potent cytotoxic effects against various cancer cell lines and its broad-spectrum antifungal activity. The structural components of sultriecin, including a conjugated triene, an α,β-unsaturated δ-lactone, and a phosphate ester group, are key to its biological function.[3][4]

The antitumor and antifungal mechanisms of many natural compounds involve the disruption of cellular membranes, induction of apoptosis, and interference with key signaling pathways such as PI3K/Akt/mTOR. While the specific pathways affected by sultriecin are not fully elucidated, its classification as a protein synthesis inhibitor suggests it may interfere with ribosomal function, a common target for antibiotics.

Preparation of a Primary Stock Solution (10 mM)

The following protocol details the preparation of a 10 mM primary stock solution of sultriecin. This high-concentration stock serves as the foundation for preparing more dilute working solutions for various in vitro assays.

Rationale for Solvent Choice

While sultriecin is soluble in water, preparing the initial high-concentration stock in a high-purity solvent like Dimethyl Sulfoxide (DMSO) is a common and recommended practice for many compounds used in cell culture. DMSO is a powerful aprotic solvent that can readily dissolve a wide range of organic molecules.[5] For subsequent dilutions into aqueous assay media, the final concentration of DMSO should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. Given sultriecin's known stability in aqueous solutions at a specific pH, an alternative is to use a sterile, buffered aqueous solution for the primary stock. However, for long-term storage and to ensure complete dissolution, DMSO is often the preferred initial solvent.

Materials
  • Sultriecin powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional, if not using anhydrous DMSO from a sealed container)

Protocol
  • Pre-weighing Preparation: Before handling sultriecin, ensure a clean and dry workspace. Allow the vial of sultriecin powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which could affect the stability of the compound.

  • Weighing Sultriecin: Accurately weigh a precise amount of sultriecin powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (MW = 492.5 g/mol ), you would weigh out 4.925 mg of sultriecin.

  • Dissolution: Carefully transfer the weighed sultriecin powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the sultriecin is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterile Filtration (Optional but Recommended): If the DMSO used was not from a freshly opened, sealed container, or if there is any concern about particulate matter, it is advisable to sterile-filter the stock solution. Use a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE membrane) to filter the solution into a new sterile microcentrifuge tube.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.

Workflow for Primary Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing start Start weigh Weigh Sultriecin Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex to Homogenize dissolve->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot label_store Label and Store at ≤ -20°C aliquot->label_store end End label_store->end

Caption: Workflow for preparing a 10 mM sultriecin primary stock solution.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium or assay buffer immediately before use.

Protocol
  • Thawing the Stock Solution: Remove one aliquot of the 10 mM primary stock solution from the freezer and thaw it at room temperature. Once thawed, briefly vortex the tube to ensure homogeneity.

  • Calculating Dilutions: Calculate the volume of the primary stock solution needed to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of your assay medium.

  • Serial Dilutions for Dose-Response Assays: For assays requiring a range of concentrations (e.g., to determine IC₅₀ or MIC values), perform serial dilutions of the initial working solution. A common practice is to perform 2-fold or 10-fold serial dilutions.

  • Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the assay wells is consistent across all conditions (including the vehicle control) and is at a level that does not affect cell viability or the experimental outcome. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

Example Serial Dilution Scheme

G stock 10 mM Stock in DMSO working_100uM 100 µM in Media stock->working_100uM 1:100 Dilution working_10uM 10 µM in Media working_100uM->working_10uM 1:10 Dilution working_1uM 1 µM in Media working_10uM->working_1uM 1:10 Dilution working_0_1uM 0.1 µM in Media working_1uM->working_0_1uM 1:10 Dilution

Sources

Application

Application Notes and Protocols for the In Vivo Administration of Sultriecin in Murine Leukemia Models

Introduction Sultriecin, an antibiotic produced by Streptomyces roseiscleroticus, has demonstrated notable in vitro antifungal activity and, critically for oncological research, potent in vivo antitumor efficacy against...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sultriecin, an antibiotic produced by Streptomyces roseiscleroticus, has demonstrated notable in vitro antifungal activity and, critically for oncological research, potent in vivo antitumor efficacy against classic murine leukemia models, including P388 and L1210.[1] These transplantable leukemia cell lines, often propagated in DBA/2 mice, have been foundational in the preclinical evaluation of chemotherapeutic agents for decades.[2][3][4][5] The successful translation of in vitro findings into robust in vivo data is critically dependent on the appropriate selection of an administration route, which governs the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing in vivo studies with sultriecin in murine leukemia models. It moves beyond simple procedural lists to explain the scientific rationale behind protocol choices, ensuring that experimental design is both technically sound and contextually appropriate. We will cover critical pre-formulation considerations, detailed protocols for various parenteral and enteral administration routes, and a logical workflow for experimental execution and endpoint analysis.

Part 1: Foundational Considerations: Pre-formulation, Vehicle Selection, and Tolerability

The first and most critical phase of any in vivo study is to develop a safe and effective formulation. The physicochemical properties of sultriecin will dictate the choice of vehicle and, consequently, the viable routes of administration. Since specific solubility and stability data for sultriecin are not widely published, initial characterization is a mandatory prerequisite.

Causality Behind Vehicle Selection: The primary goal is to solubilize sultriecin in a biocompatible vehicle that does not induce toxicity or interfere with the compound's activity. The choice of vehicle is intrinsically linked to the intended administration route. For instance, intravenous (IV) administration requires a completely soluble, sterile, and isotonic solution to prevent embolism and irritation, while subcutaneous (SC) or intraperitoneal (IP) routes may tolerate well-formed suspensions.

Protocol 1: Vehicle Screening and Formulation Preparation

  • Solubility Testing:

    • Assess the solubility of sultriecin in a panel of common, biocompatible solvents (see Table 1).

    • Start with aqueous-based vehicles like sterile 0.9% saline or Phosphate-Buffered Saline (PBS).

    • If solubility is poor, evaluate co-solvent systems. A common approach for poorly soluble compounds is a mixture of DMSO, a surfactant like Kolliphor® EL (formerly Cremophor® EL) or Tween® 80, and saline.

    • Expert Insight: Always start with the simplest vehicle system. Complex excipients can have their own biological effects and should be used only when necessary.[6]

  • Formulation Preparation:

    • For a co-solvent system (e.g., 10% DMSO, 10% Kolliphor® EL, 80% Saline): a. Dissolve the required amount of sultriecin powder in DMSO first. b. Add Kolliphor® EL and vortex thoroughly until a clear solution is formed. c. Slowly add sterile saline dropwise while vortexing to prevent precipitation.

    • All parenteral formulations must be sterile. Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Tolerability Study (Maximum Tolerated Dose - MTD):

    • Before initiating an efficacy study, a dose-escalation study in a small cohort of healthy, non-tumor-bearing mice (of the same strain as the efficacy study, e.g., DBA/2) is essential.

    • Administer the vehicle alone to a control group to ensure it is inert.

    • Administer escalating doses of the formulated sultriecin to different cohorts.

    • Monitor animals daily for at least 7-14 days for clinical signs of toxicity (e.g., weight loss >15-20%, ruffled fur, lethargy, hunched posture).

    • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Table 1: Common Vehicles for In Vivo Administration in Mice

Vehicle SystemCommon RoutesAdvantagesDisadvantages
0.9% Saline, USPIV, IP, SC, POIsotonic, minimal toxicity.Limited utility for hydrophobic compounds.
Phosphate-Buffered Saline (PBS)IV, IP, SCBuffered, physiologically compatible.Poor solvent for many organic molecules.
5% Dextrose in Water (D5W)IV, IP, SCIsotonic, provides some calories.Can be incompatible with some compounds.
DMSO / Surfactant / SalineIV, IPEffective for solubilizing hydrophobic compounds.DMSO and surfactants can have intrinsic toxicity and biological activity.
Carboxymethylcellulose (CMC)PO, SC, IPForms stable suspensions for oral and some parenteral routes.Not suitable for IV administration.
Corn Oil / Sesame OilPO, SC, IMUseful for highly lipophilic compounds.Slow and variable absorption; not for IV use.

Part 2: Murine Leukemia Model Establishment (L1210/P388)

The L1210 and P388 cell lines are typically propagated as an ascites tumor by intraperitoneal injection in syngeneic DBA/2 mice.[3][4] This model results in a disseminated, leukemia-like disease.

Protocol 2: Intraperitoneal (IP) Inoculation of Leukemia Cells

  • Cell Culture and Preparation:

    • Culture L1210 or P388 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and antibiotics) to the mid-log phase.

    • Harvest cells and perform a cell count using a hemocytometer and trypan blue exclusion to ensure high viability (>95%).

    • Wash the cells twice with sterile, cold PBS or saline.

    • Resuspend the final cell pellet in sterile PBS/saline at the desired concentration (e.g., 2 x 10^6 cells/mL for a 1 x 10^6 cell inoculum in 0.5 mL). Keep cells on ice.

  • Animal Inoculation:

    • Use 6-8 week old female or male DBA/2 mice.

    • Properly restrain the mouse, tilting it slightly head-down to pool abdominal contents away from the injection site.

    • Using a 25-27G needle, inject the cell suspension (e.g., 1 x 10^6 cells in 0.5 mL) into the lower right quadrant of the peritoneum.[7]

    • Self-Validation: Aspirate slightly before injecting to ensure the needle has not entered the bladder or intestines (no urine or yellowish fluid should appear in the syringe hub).

  • Post-Inoculation Monitoring:

    • Return mice to their cages and monitor for any immediate adverse effects.

    • Treatment with sultriecin typically begins 24 hours post-inoculation (Day 1) to allow for cell engraftment.

G cluster_0 Cell Preparation cluster_1 Animal Inoculation A Culture L1210/P388 Cells (Mid-Log Phase) B Harvest & Count Cells (>95% Viability) A->B C Wash 2x with Sterile PBS B->C D Resuspend to Final Concentration C->D E Restrain DBA/2 Mouse D->E Keep on Ice F Inject Cell Suspension (IP) Lower Right Quadrant E->F G Monitor Animal F->G H Begin Sultriecin Treatment (Day 1) G->H Wait 24h

Caption: Drug Administration Routes and Absorption.

Intraperitoneal (IP) Administration
  • Rationale: For an ascites model, IP injection delivers the drug directly to the primary site of tumor proliferation. This ensures high local drug concentration and is a common, technically simple route for initial efficacy screening of compounds against P388 and L1210 models. *[8] Protocol 3:

    • Prepare the sultriecin formulation as described in Protocol 1.

    • Securely restrain the mouse, tilting it head-down.

    • Using a 25-27G needle, insert the needle into the lower left or right abdominal quadrant, avoiding the midline.

    • Inject the desired volume (typically < 2-3 mL for an adult mouse). [7] 5. Withdraw the needle and return the mouse to its cage.

Intravenous (IV) Administration (via Lateral Tail Vein)
  • Rationale: IV administration provides immediate and 100% bioavailability, bypassing absorption barriers. This route is often considered the "gold standard" for mimicking systemic chemotherapy in humans and provides a clear understanding of the drug's efficacy once in circulation. *[7][9] Protocol 4:

    • The formulation must be a clear, particle-free solution.

    • Place the mouse in a restraining device that provides access to the tail. Warming the tail with a heat lamp or warm water can aid vasodilation.

    • Swab the tail with 70% ethanol.

    • Using a 27-30G needle with the bevel facing up, enter one of the lateral tail veins at a shallow angle.

    • A successful cannulation is often indicated by a "flash" of blood in the syringe hub.

    • Inject the solution slowly. The maximum recommended bolus volume is < 0.2 mL. [7] 7. If swelling occurs at the injection site (indicating extravasation), withdraw the needle immediately and do not re-attempt in the same location.

    • Apply gentle pressure to the injection site upon withdrawal to prevent bleeding.

Subcutaneous (SC) Administration
  • Rationale: This route provides a slower, more sustained release of the drug compared to IV or IP routes. This can be advantageous for compounds with a short half-life or to reduce toxicity associated with high peak plasma concentrations (Cmax). *[9] Protocol 5:

    • Restrain the mouse and tent the loose skin over the interscapular area (scruff).

    • Insert a 25-27G needle into the base of the tented skin, parallel to the spine.

    • Inject the formulation (up to 2-3 mL) into the subcutaneous space. 4. Withdraw the needle and gently massage the area to aid dispersal.

Table 2: Comparative Summary of Administration Routes

ParameterIntravenous (IV)Intraperitoneal (IP)Subcutaneous (SC)Oral Gavage (PO)
Absorption Rate ImmediateRapidSlow to ModerateVariable
Bioavailability 100%High (but with first-pass effect)High (but may be incomplete)Low to High (unknown for sultriecin)
Max Volume (Mouse) ~0.2 mL~2-3 mL~2-3 mL~1-2 mL
Needle Size 27-30G25-27G25-27G20-22G (gavage needle)
Primary Use Case Systemic efficacy, PK studiesLocal efficacy (ascites), screeningSustained release, reduced CmaxTesting oral formulations
Reference [7][10][7][7]

Part 4: Experimental Design and Endpoint Analysis

A well-designed experiment is crucial for generating interpretable data. This involves appropriate controls, randomization, and clear, predefined endpoints.

Diagram 3: Overall Experimental Workflow A comprehensive workflow diagram from model establishment through treatment, monitoring, and final data analysis.

G cluster_0 Treatment Groups A Day 0: Inoculate Mice with L1210/P388 Cells B Day 1: Randomize Mice into Treatment Groups A->B C Initiate Treatment Schedule (e.g., Daily for 7 days) B->C T1 Group 1: Vehicle Control D Daily Monitoring: - Body Weight - Clinical Signs C->D E Endpoint Determination: - Moribund State - Predefined Study End D->E Monitor until endpoint F Data Collection: - Date of Death - Terminal Ascites Volume E->F G Statistical Analysis: - Survival (Kaplan-Meier) - Calculate ILS% F->G T2 Group 2: Sultriecin (Low Dose) T3 Group 3: Sultriecin (High Dose) T4 Group 4: Positive Control (e.g., Cytarabine)

Sources

Method

Mechanistic Paradigm: The Sultriecin/Phostriecin Reassignment

Application Note & Protocol Guide: Evaluating Sultriecin (Phostriecin) Efficacy in the P388 Murine Leukemia Model Sultriecin (CAS 131774-59-9, BU-3285T), originally isolated from Streptomyces roseiscleroticus, is a poten...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: Evaluating Sultriecin (Phostriecin) Efficacy in the P388 Murine Leukemia Model

Sultriecin (CAS 131774-59-9, BU-3285T), originally isolated from Streptomyces roseiscleroticus, is a potent antitumor and antifungal antibiotic[1]. For drug development professionals, understanding the structural history of this compound is critical for experimental design. Originally assigned as a C9 sulfate ester, rigorous total synthesis and NMR spectroscopy later structurally reassigned the active natural product as a phosphate monoester, universally known today as phostriecin [2][3].

The causality behind its potent antileukemic activity lies in its mechanism of action (MoA): Sultriecin (phostriecin) is a highly selective inhibitor of Protein Phosphatase 2A (PP2A)[2]. PP2A is a critical serine/threonine phosphatase that regulates cell growth, replication, and signal transduction[2]. By inhibiting PP2A, sultriecin induces the hyperphosphorylation of regulatory proteins, driving P388 leukemia cells into cell cycle arrest and subsequent apoptosis[2].

MoA Sultriecin Sultriecin (Phostriecin) PP2A Protein Phosphatase 2A (PP2A) Sultriecin->PP2A Potent & Selective Inhibition HyperPhos Hyperphosphorylation of Regulatory Proteins PP2A->HyperPhos Loss of Dephosphorylation CellCycle Cell Cycle Arrest (G2/M Phase) HyperPhos->CellCycle Kinase Cascade Disruption Apoptosis Apoptosis in P388 Cells CellCycle->Apoptosis Terminal Event

Mechanism of Action: Sultriecin-mediated PP2A inhibition leading to P388 apoptosis.

Quantitative Efficacy Profiles & Structure-Activity Relationship (SAR)

To establish a baseline for your assays, it is imperative to benchmark against historical efficacy data. Sultriecin demonstrates significant cytotoxicity against a variety of murine and human cancer cell lines, with notable efficacy in the P388 murine leukemia model[4].

Table 1: In Vitro Cytotoxicity Profile of Sultriecin

Cell Line Origin / Type IC50 (µg/mL) Biological Effect
P388 Murine Leukemia 3.8 Cytotoxicity / Apoptosis[4]
L1210 Murine Leukemia 2.4 - 5.5 Inhibition of RNA/Protein Synthesis[4]
K562 Human Myelogenous Leukemia 0.67 Cytotoxicity[4]
HCT116 Human Colon Carcinoma 1.92 Cytotoxicity[4]

| B16/F10 | Murine Melanoma | 37.7 | Cytotoxicity[4] |

Table 2: Critical SAR Determinants for PP2A Inhibition Note: Synthetic modifications heavily dictate target engagement. Ensure your compound lot is verified via mass spectrometry prior to screening.

Structural Feature Impact on PP2A Inhibition Activity
Phosphate Monoester Essential (Active natural product)[2]
Sulfate Monoester / Free Alcohol Inactive (>250-fold reduction in activity)[2]
Hydrophobic Z,Z,E-triene tail Critical (~200-fold reduction if removed)[2]

| α,β-unsaturated lactone | Important (12-fold reduction if removed)[2] |

Experimental Design: A Self-Validating Protocol System

To ensure scientific integrity, evaluating sultriecin must not be limited to a single phenotypic readout. A robust, self-validating system requires three phases: proving target engagement (PP2A), demonstrating in vitro phenotypic response (P388 cytotoxicity), and translating to in vivo survival.

Phase I: Target Engagement (PP2A Phosphatase Activity Assay)

Rationale: Because the originally misassigned sulfate ester is inactive against PP2A[2], you must confirm that your specific batch of sultriecin (phostriecin) actively inhibits the target enzyme before moving to cell-based assays.

  • Preparation: Reconstitute sultriecin in DMSO to a 10 mM stock. Store at -20°C[4].

  • Enzyme Reaction: In a 96-well microplate, combine purified human PP2A enzyme with reaction buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 0.1% b-mercaptoethanol).

  • Compound Incubation: Add serial dilutions of sultriecin (0.1 nM to 10 µM) and incubate at 37°C for 15 minutes.

  • Substrate Addition: Add a phosphopeptide substrate (e.g., K-R-pT-I-R-R) to initiate the reaction.

  • Detection: After 30 minutes, add Malachite Green reagent to detect the release of free inorganic phosphate. Read absorbance at 620 nm. An active sultriecin lot should yield an IC50 in the low nanomolar range for PP2A.

Phase II: In Vitro Phenotypic Screening (P388 Cytotoxicity Assay)

Rationale: P388 cells are suspension cells. Traditional adherent-cell wash steps will result in catastrophic cell loss. We utilize an MTT or SRB assay optimized for suspension cultures[5].

  • Cell Culture: Maintain P388 murine leukemia cells in RPMI 1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin[5]. Incubate at 37°C in a 5% CO2 humidified atmosphere.

  • Plating: Seed P388 cells at a density of 1×104 cells/well in 100 µL of complete medium in a 96-well plate[5].

  • Treatment: After a 24-hour acclimation period, add 100 µL of medium containing serial dilutions of sultriecin (final concentrations ranging from 0.1 µg/mL to 50 µg/mL). Ensure final DMSO concentration does not exceed 0.5%.

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to the suspension culture. Incubate for 4 hours.

  • Solubilization: Centrifuge the plate at 300 x g for 5 minutes. Carefully aspirate 150 µL of the supernatant without disturbing the cell pellet/formazan crystals. Add 150 µL of DMSO to solubilize the crystals. Read absorbance at 570 nm to calculate the IC50 (Expected: ~3.8 µg/mL)[4].

Phase III: In Vivo Efficacy (P388 Murine Ascites Model)

Rationale: The P388 ascites model is the gold standard for evaluating antileukemic agents. Intraperitoneal (i.p.) inoculation mimics the systemic spread of leukemia, and survival time (T/C %) provides a definitive, quantifiable endpoint[5][6].

InVivo Inoculum Harvest P388 Ascites Cells Graft i.p. Injection (10^6 cells/mouse) Inoculum->Graft Day 0 Treat Sultriecin Treatment (0.1-10 mg/kg i.p.) Graft->Treat Day 1-4 Monitor Monitor Survival & Body Weight Treat->Monitor Daily Endpoint Calculate T/C % (Efficacy Endpoint) Monitor->Endpoint End of Study

In vivo workflow for evaluating Sultriecin efficacy in the P388 murine leukemia model.

  • Animal Preparation: Utilize 6-week-old female DBA/2 or BDF1 (C57BL/6 × DBA/2) mice, which are syngeneic to the P388 cell line[5][6]. Allow 7 days for acclimation.

  • Tumor Inoculation (Day 0): Harvest P388 cells from a donor mouse bearing an active ascites tumor. Wash cells in sterile saline and adjust the concentration. Inject 1×106 viable P388 cells intraperitoneally (i.p.) into each test mouse[5][6].

  • Dosing Regimen (Days 1-4): Formulate sultriecin in a suitable vehicle (e.g., sterile saline with minimal DMSO/Tween-80 depending on solubility). Administer sultriecin i.p. once daily for 4 consecutive days[5]. Recommended dose groups: Vehicle Control, 0.1 mg/kg, 1.0 mg/kg, and 10.0 mg/kg[4].

  • Monitoring: Monitor animals daily for clinical signs of toxicity, ascites accumulation (abdominal distension), and body weight changes. A weight loss of >20% indicates unacceptable drug toxicity.

  • Data Analysis (T/C %): Record the exact day of mortality for each animal. Calculate the median survival time (MST) for treated (T) and control (C) groups.

    • Formula: T/C % = (MST of Treated Group / MST of Control Group) x 100

    • Interpretation: A T/C value 125% is considered indicative of significant antineoplastic activity according to standard NCI protocols[6].

References

  • Ohkuma, H., Naruse, N., Nishiyama, Y., et al. "Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity." PubMed (NIH). Available at: [Link]

  • Burke, C.P., Swingle, M.R., Honkanen, R.E., et al. "Total Synthesis and Evaluation of Phostriecin and Key Structural Analogues." PMC (NIH). Available at:[Link]

  • Burke, C.P., et al. "Total Synthesis, Assignment of the Relative and Absolute Stereochemistry, and Structural Reassignment of Phostriecin (aka Sultriecin)." PMC (NIH). Available at:[Link]

  • JBUON. "Preclinical evaluation of amiodarone for the treatment of murine leukemia P388. In vivo and in vitro investigation." JBUON. Available at:[Link]

  • AACR Journals. "In Vitro and in Vivo Pharmacological Characterizations of the Antitumor Properties of Two New Olivacine Derivatives, S16020-2 and S30972-11." Cancer Research. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

addressing sultriecin solubility issues in dmso for bioassays

Overcoming Solubility and Stability Challenges in DMSO-Based Bioassays Welcome to the Application Scientist Support Center. Sultriecin (also known as BU-3285T) is a potent antifungal and antitumor antibiotic originally i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Solubility and Stability Challenges in DMSO-Based Bioassays

Welcome to the Application Scientist Support Center. Sultriecin (also known as BU-3285T) is a potent antifungal and antitumor antibiotic originally isolated from Streptomyces roseiscleroticus[1]. While it is highly valued by researchers for its ability to inhibit protein phosphatase 2A (PP2A) and induce G2/M cell cycle arrest[2][3], its complex amphiphilic structure presents significant handling challenges.

This guide provides field-proven, mechanistically grounded solutions for managing sultriecin's solubility and stability in dimethyl sulfoxide (DMSO) during bioassay preparation.

Part 1: Sultriecin Physicochemical Properties & Solubility Profile

Understanding the physical properties of your compound is the first step in preventing assay failure. Below is a summary of sultriecin's critical parameters.

PropertyValueReference
Molecular Weight 492.5 g/mol (Sodium salt)[4][5]
Molecular Formula C23H34O8P • Na[4][5]
Primary Target Protein Phosphatase 2A (PP2A)[2][3]
Solubility (DMSO) ≥ 10 mg/mL[6][7]
IC50 (P388 Leukemia) 3.8 µg/mL[4]
Storage (Powder) -20°C to -80°C (Protect from light)[8][9]
Part 2: Troubleshooting FAQs

Q: Why does sultriecin precipitate or form cloudy suspensions when I dilute my DMSO stock into the aqueous assay buffer? A: Sultriecin is an amphiphilic molecule. It features a highly hydrophobic Z,Z,E-triene tail and a hydrophilic charged group (historically assigned as a sulfate, later reassigned as a phosphate monoester in related analogs like phostriecin)[2][4].

  • Causality: When a highly concentrated DMSO stock is rapidly pipetted directly into an aqueous buffer, the sudden shift in the solvent's dielectric constant forces the hydrophobic triene tails to aggregate to minimize water contact. This rapid aggregation overcomes the solvation capacity of the residual DMSO, leading to "solvent crash" or micelle formation.

  • Solution: Employ a step-down dilution strategy. Pre-dilute the DMSO stock into an intermediate buffer containing a mild, assay-compatible carrier (such as 0.1% Bovine Serum Albumin or 0.01% Tween-20). The carrier proteins/surfactants stabilize the hydrophobic tail before the final dilution into the bulk aqueous media.

Q: My sultriecin stock in DMSO lost its inhibitory efficacy in cell-based assays after a month of storage at -20°C. What caused this degradation? A: Sultriecin contains an electrophilic alpha,beta-unsaturated delta-lactone and a highly sensitive conjugated triene system[1][2].

  • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles—or opening cold tubes before they equilibrate to room temperature—introduces ambient atmospheric moisture into the solvent. The presence of water in DMSO accelerates the hydrolysis of the active lactone ring. Furthermore, dissolved oxygen introduced during repeated handling can cause oxidation and isomerization of the sensitive Z,Z,E-triene tail, rendering the compound inactive against its target, PP2A[3].

  • Solution: Aliquot your primary anhydrous DMSO stock into single-use amber vials, purge the headspace with an inert gas (argon or nitrogen), and store them at -80°C. Never subject an aliquot to more than one freeze-thaw cycle.

Q: What is the maximum tolerable DMSO concentration for sultriecin in mammalian cell-based bioassays? A: For sensitive mammalian cell lines commonly used in sultriecin assays (e.g., P388 leukemia or B16 melanoma cells[1][4]), the final DMSO concentration should be strictly maintained below 0.1% (v/v).

  • Causality: DMSO concentrations exceeding 0.1% can alter cell membrane permeability and independently induce cellular stress, differentiation, or apoptosis. This background toxicity confounds the specific G2/M cell cycle arrest induced by sultriecin's inhibition of PP2A[2][3].

Part 3: Experimental Protocol - Self-Validating Bioassay Preparation

Follow this step-by-step methodology to ensure complete solubilization and stability of sultriecin for in vitro assays.

Step 1: Reconstitution (Moisture Prevention) Equilibrate the lyophilized sultriecin vial to room temperature in a desiccator for 30 minutes before opening.

  • Causality: This prevents the condensation of atmospheric moisture onto the hygroscopic powder, which would otherwise promote lactone hydrolysis.

Step 2: Primary Stock Generation Add anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the vial to create a 10 mM primary stock. Vortex gently for 10 seconds until fully dissolved.

Step 3: Aliquoting and Storage Immediately divide the 10 mM stock into 5 µL single-use aliquots in amber microcentrifuge tubes. Blanket the headspace with argon gas and store at -80°C.

Step 4: Intermediate Dilution (The "Step-Down") Thaw one aliquot immediately before the assay. Dilute 1:10 into an intermediate buffer (e.g., PBS containing 0.1% BSA) to create a 1 mM working stock (10% DMSO).

  • Validation Check: Visually inspect the solution against a dark background. The solution must remain optically clear. Cloudiness or opalescence indicates micelle formation or solvent crash, requiring you to discard the dilution and increase the carrier protein concentration.

Step 5: Final Assay Dilution Dilute the intermediate stock 1:100 into the final pre-warmed (37°C) cell culture medium. This yields a 10 µM final sultriecin concentration with 0.1% DMSO.

  • Validation Check: Measure the viability of a vehicle-control well (0.1% DMSO without sultriecin) alongside the treated wells. The vehicle control must show >95% viability compared to untreated cells to validate that the observed cytotoxicity is solely due to sultriecin.

Part 4: Visualizations

Workflow A Lyophilized Sultriecin (Equilibrate to RT) B Add Anhydrous DMSO (Primary Stock: 10 mM) A->B Prevents condensation C Aliquot & Argon Purge (Store at -80°C) B->C Prevents freeze-thaw degradation D Intermediate Dilution (1:10 in PBS + 0.1% BSA) C->D Thaw single-use only E Final Assay Dilution (1:100 in Culture Media) D->E Prevents solvent crash F Bioassay Execution (Final DMSO: 0.1%) E->F Maintains cell viability

Step-by-step workflow for sultriecin solubilization and assay preparation.

Pathway Sultriecin Sultriecin (Phostriecin Analog) PP2A Protein Phosphatase 2A (PP2A) Sultriecin->PP2A Binds & Inhibits TargetProteins Target Proteins (Hyperphosphorylation) PP2A->TargetProteins Prevents Dephosphorylation CellCycle G2/M Cell Cycle Arrest & Apoptosis TargetProteins->CellCycle Induces

Mechanism of action: Sultriecin inhibits PP2A, leading to hyperphosphorylation and G2/M arrest.

Part 5: References
  • Title: Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity. Source: PubMed (NIH) URL: [Link]

  • Title: Total synthesis, assignment of the relative and absolute stereochemistry, and structural reassignment of phostriecin (aka Sultriecin) Source: SciSpace URL: [Link]

  • Title: Total synthesis and evaluation of phostriecin (aka sultriecin) Source: PubMed (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Overlapping NMR Signals in Sultriecin Stereochemical Analysis

Welcome to the Advanced Analytical Support Center. As researchers elucidating complex polyketides like the fostriecin family (which includes cytostatin and the historically misassigned sultriecin), you face a notorious c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As researchers elucidating complex polyketides like the fostriecin family (which includes cytostatin and the historically misassigned sultriecin), you face a notorious challenge: severe 1 H NMR signal overlap in the aliphatic region.

Part 1: The Diagnostic Framework

The structural elucidation of sultriecin serves as a cautionary tale in natural product chemistry. Originally assigned as a sulfate monoester based on mass spectrometry and negative Hanes tests, it was later unequivocally reassigned as a phosphate monoester (and renamed phostriecin )[1]. This reassignment was driven entirely by resolving overlapping NMR signals to reveal a hidden 3JP−H​ coupling.

Sultriecin_Logic N1 Natural 'Sultriecin' (Putative Sulfate Ester) N2 High-Resolution 1H NMR Focus: C9-H Multiplet N1->N2 N3 Observation 1: Long-range coupling (JP-H9 = 7.8 Hz) N2->N3 N4 Observation 2: Chemical Shift Discrepancy (δ 4.64 vs 4.82) N2->N4 N5 Structural Reassignment: Phosphate Ester (Renamed Phostriecin) N3->N5 Diagnostic of Phosphorus N4->N5 Synthetic Mismatch

Logical framework driving the structural reassignment of sultriecin to phostriecin.
Quantitative Diagnostic Parameters

When analyzing the stereochemistry of sultriecin/phostriecin, rely on the following validated NMR parameters. If your signals are overlapped, you must employ the protocols in Part 2 to extract these specific values[1][2][3].

Structural FeatureDiagnostic ParameterExpected ValueCausality / Mechanistic Interpretation
C4-C5 Lactone 1 H- 1 H Coupling ( J4,5​ )2.5 – 2.9 HzIndicates a syn/cis relationship on the half-chair conformation (vs 8-9 Hz for anti).
C10-C11 Backbone 1 H- 1 H Coupling ( J10,11​ )9.4 – 10.2 HzIndicates an anti relationship locked in a hydrogen-bonded twist-boat conformation.
C9 Heteroatom 3JP−H​ Coupling ( JP−H9​ )7.8 HzConfirms a phosphate ester (Phostriecin) over a sulfate ester (Sultriecin).
C9-C11 Acetonide 13 C Acetonide Methyls δ 23.6 – 25.6 ppmDiagnostic for an anti-1,3-diol conformation (vs δ 18.6-19.9 for syn).

Part 2: Troubleshooting Workflows & Protocols

When the C7-C12 aliphatic protons collapse into an unreadable multiplet cluster (typically between δ 1.5 and 2.5 ppm), follow this escalation pathway.

NMR_Workflow A Overlapping 1H NMR Signals in Polyketide Sample B Level 1: Solvent Titration & Variable Temp (VT) A->B Non-destructive C Level 2: Pure Shift NMR (PSYCHE) / GEMSTONE B->C If overlap persists D Level 3: 2D NMR (HSQC, NOESY) C->D Need spatial connectivity E Level 4: Chemical Derivatization (Acetonide Formation) D->E Conformational flexibility masks NOEs

Stepwise workflow for resolving overlapping NMR signals in complex polyketides.
Protocol A: Pure Shift NMR (PSYCHE) Acquisition

Causality: Standard 1 H spectra are complicated by homonuclear scalar couplings ( JHH​ ), splitting signals into wide multiplets. Pure Shift NMR uses frequency-selective excitation and weak pulsed gradients (Zangger-Sterk methods) to decouple protons from one another, collapsing multiplets into sharp singlets[4][5].

Step-by-Step Methodology:

  • Calibration: Dissolve 5-10 mg of the sample in CDCl 3​ or CD 3​ OD. Acquire a standard 1 H NMR spectrum and accurately calibrate the 90∘ pulse length using the pulsecal routine.

  • Parameter Setup: Load the PSYCHE (Pure Shift Yielded by CHirp Excitation) pulse sequence.

  • Sweep Width Optimization (Self-Validation Step): Define the proton dimension sweep width (SW2) and the chunk duration sweep width (SW1).

    • Critical Rule: The ratio of SW2/SW1 must be an exact integer. If it is not, the reconstructed Free Induction Decay (FID) will contain discontinuities, resulting in artificial sidebands spaced at 1/SW1 intervals[4]. Set SW1 to 60 Hz (0.1 ppm on a 600 MHz instrument) for optimal resolution.

  • Acquisition: Run the pseudo-2D experiment. The software will automatically concatenate the chunks to reconstruct a 1D broadband homodecoupled spectrum.

Protocol B: GEMSTONE Selective 1D NOESY

Causality: Conventional selective excitation uses soft pulses that inadvertently excite adjacent overlapping multiplets, rendering 1D NOESY data ambiguous. GEMSTONE (Gradient-Enhanced Multiplet-Selective Targeted-Observation) uses chemical shift selective filters to extract a single multiplet from a crowded region in a single scan[6].

Step-by-Step Methodology:

  • Target Identification: Identify the chemical shift of the buried proton (e.g., H11 in the sultriecin backbone).

  • Filter Application: Apply the GEMSTONE sequence. A variable evolution period imparts an offset-dependent phase modulation to all off-resonance signals.

  • Gradient Selection: Use pulsed field gradients to dephase the modulated off-resonance signals, leaving only the target multiplet magnetized.

  • NOE Mixing: Apply a standard NOESY mixing time (e.g., 300-500 ms) to transfer magnetization to spatially proximate protons.

  • Readout: The resulting 1D spectrum will show only the target proton and its direct NOE contacts, free from overlap artifacts.

Protocol C: Acetonide Derivatization for Conformational Rigidification

Causality: Flexible acyclic chains (like the C8-C11 region of sultriecin) undergo rapid conformational averaging, blurring NOE signals and averaging J -couplings. Converting 1,2- or 1,3-diols into cyclic acetonides locks the stereocenters into rigid chair or twist-boat conformations, making 13 C chemical shifts highly diagnostic of relative stereochemistry[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the dephosphorylated sultriecin/phostriecin derivative in anhydrous THF.

  • Reagent Addition: Add an excess of 2,2-dimethoxypropane (acetal donor) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Incubation: Stir at 25 °C for 1 hour. Monitor completion via TLC.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate.

  • NMR Validation (Self-Validation Step): Acquire a 13 C NMR spectrum. The reaction is successful and confirms an anti-1,3-diol if the ketal quaternary carbon appears at δ 100.2–101.0 ppm and the two acetonide methyl groups appear at δ 23.6–25.6 ppm[3].

Part 3: Expert FAQs

Q: We synthesized the putative structure of sultriecin (sulfate ester), but our C9-H multiplet is a ddd instead of the dddd reported in the natural isolate. What causes this? A: This exact discrepancy led to the structural reassignment of sultriecin. The natural product is actually a phosphate ester (phostriecin). The extra splitting (the fourth 'd' in the dddd multiplet) is caused by a 3JP−H​ long-range coupling of 7.8 Hz between the phosphorus atom and the C9 proton[1][2]. A sulfate ester lacks a spin-active nucleus ( 32 S has an NMR spin of I=0 ), resulting in only a ddd multiplet from coupling to adjacent carbon protons.

Q: My sample concentration is very low, and Pure Shift NMR is costing me too much signal-to-noise (S/N). What is the alternative? A: Pure shift techniques (like Zangger-Sterk or BIRD) inherently sacrifice sensitivity—often by an order of magnitude—because they rely on slice-selective gradients. If you are sample-limited, switch to Band-Selective Pure Shift NMR . Instead of decoupling the entire spectrum, band-selective methods use a combination of selective and non-selective 180∘ pulses to decouple only a specific frequency window. This largely retains, and sometimes enhances, the S/N ratio while collapsing multiplets to singlets in the targeted region.

Q: How can I differentiate between the C10-C11 anti vs syn relationship if the 1 H signals are buried under the C8 methyl peak? A: Do not rely on 1D 1 H NMR alone. First, utilize a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. Because 13 C spectra are dispersed over 200 ppm, protons that overlap in the 1D spectrum are almost always resolved in the 2D plane based on the chemical shift of their directly attached carbons[7]. Once the H10 and H11 cross-peaks are identified, you can extract a 1D slice from the HSQC or use GEMSTONE to measure the J10,11​ coupling. A coupling of 9.6 Hz dictates anti, while 3.7 Hz dictates syn[3].

References

  • Total Synthesis, Assignment of the Relative and Absolute Stereochemistry, and Structural Reassignment of Phostriecin (aka Sultriecin). Journal of the American Chemical Society.[Link]

  • Total Synthesis and Evaluation of Phostriecin and Key Structural Analogues. The Journal of Organic Chemistry.[Link]

  • Total Synthesis and Evaluation of Cytostatin, Its C10−C11 Diastereomers, and Additional Key Analogues: Impact on PP2A Inhibition. Journal of the American Chemical Society.[Link]

  • Pure Shift NMR. University of Wyoming NMR Facility.[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI.[Link]

  • Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets (GEMSTONE). Angewandte Chemie International Edition.[Link]

  • Band-selective pure shift NMR. Chemical Communications (RSC).[Link]

Sources

Reference Data & Comparative Studies

Validation

Unraveling PP2A Inhibition: A Comparative Guide to Fostriecin, Sultriecin, and Phostriecin

As drug development increasingly targets serine/threonine protein phosphatases (PPPases) for oncology and neuropharmacology, understanding the nuanced structure-activity relationships (SAR) of natural inhibitors is param...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets serine/threonine protein phosphatases (PPPases) for oncology and neuropharmacology, understanding the nuanced structure-activity relationships (SAR) of natural inhibitors is paramount. Protein Phosphatase 2A (PP2A) is a critical tumor suppressor and cell cycle regulator. Among its most famous natural product inhibitors are the polyketides fostriecin and sultriecin .

However, the comparison between these compounds is not just a matter of potency—it is a classic case study in chemical biology highlighting how structural misassignment can obscure mechanistic causality. This guide provides an objective, data-driven comparison of these inhibitors, the causality behind their target affinities, and the self-validating experimental workflows required to measure their IC50​ values accurately.

Mechanistic Causality: The Sulfate vs. Phosphate Paradigm

To understand the difference in IC50​ values between fostriecin and sultriecin, we must analyze the architecture of the PP2A catalytic core. PP2A utilizes a highly conserved bimetallic center (typically Mn2+/Mn2+ or Fe2+/Zn2+ ) to execute the dephosphorylation of serine/threonine residues [1].

Fostriecin: The Nanomolar Standard

Fostriecin (isolated from Streptomyces pulveraceus) is a phosphate monoester. Its remarkable potency ( IC50​=1.5 nM ) stems from the phosphate group's ability to act as a transition-state mimic, directly coordinating with the bimetallic ions in the PP2A active site [2]. The α,β -unsaturated lactone and the hydrophobic Z,Z,E -triene tail further anchor the molecule into the enzyme's hydrophobic binding groove, locking it in place[3][4].

The Sultriecin/Phostriecin Reassignment

Sultriecin (isolated from Streptomyces roseiscleroticus) was originally assigned in 1992 as a sulfate monoester [5]. For years, its biological profile was confounding. It wasn't until Boger's group completed the total synthesis of the authentic sulfate monoester that the truth was revealed: authentic sultriecin is completely inactive against PP2A ( ) [5].

The sulfate group lacks the correct geometry and charge distribution to coordinate the bimetallic core. The natural product was actually a phosphate monoester, which the researchers structurally reassigned and renamed phostriecin [5][6]. Phostriecin exhibits moderate, sub-micromolar inhibition of PP2A ( )[5].

G PP2A PP2A Catalytic Core (Bimetallic Center) Fostriecin Fostriecin (Phosphate Monoester) Fostriecin->PP2A High Affinity (IC50 ~1.5 nM) Optimal Coordination Phostriecin Phostriecin (Reassigned Sultriecin) Phostriecin->PP2A Moderate Affinity (IC50 ~720 nM) Optimal Coordination Sultriecin Authentic Sultriecin (Sulfate Monoester) Sultriecin->PP2A No Affinity (IC50 >100 μM) Electrostatic Repulsion

Caption: Structural dependency of PP2A inhibition by fostriecin, phostriecin, and sultriecin.

Quantitative Data Comparison

The table below summarizes the target selectivity and inhibitory potency of these compounds. Fostriecin remains the most potent and selective inhibitor of PP2A and PP4, while the true natural form of sultriecin (phostriecin) serves as a weaker, yet selective, structural analog[5][7][8].

CompoundKey Structural FeaturePP2A IC50​ PP4 IC50​ PP1 IC50​ Status
Fostriecin Phosphate monoester1.5 nM 3.0 nM131 \mu MValidated highly potent inhibitor
Phostriecin Phosphate monoester720 nM N/D> 100 \mu MReassigned natural product
Sultriecin Sulfate monoester> 100 \mu M N/D> 100 \mu MSynthetic authentic (Inactive)

Experimental Methodology: Self-Validating IC50​ Determination

To accurately determine the IC50​ of polyene-containing compounds like fostriecin, optical assays (like pNPP colorimetry) are prone to compound auto-fluorescence or absorbance interference. The gold standard is the Radiometric 32P -Phosphohistone Assay .

As an Application Scientist, I mandate that this protocol operates as a self-validating system . This means the assay inherently proves its own reliability through built-in kinetic and background checkpoints.

Step-by-Step Protocol

1. Substrate Preparation ( 32P -Histone H1):

  • Phosphorylate Histone H1 using Protein Kinase A (PKA) and [γ−32P]ATP .

  • Validation Checkpoint: Purify the substrate via Sephadex G-50 chromatography to remove >99% of free [γ−32P]ATP . Free radiolabel will artificially inflate background noise.

2. Inhibitor Titration & Enzyme Pre-incubation:

  • Prepare serial dilutions of fostriecin/phostriecin in assay buffer (50 mM Tris-HCl pH 7.4, 0.1 mM EGTA, 0.1% β -mercaptoethanol, 1 mg/mL BSA).

  • Pre-incubate the inhibitor with purified PP2A catalytic subunit (0.1–0.5 nM final concentration) for 10 minutes at 30°C.

  • Validation Checkpoint (Positive Control): Run a parallel well with 1 nM Okadaic Acid. This must yield >90% inhibition, confirming the enzyme's active fraction is specifically PP2A.

3. Reaction Initiation & Linear Phase Monitoring:

  • Initiate the reaction by adding 32P -Histone H1.

  • Incubate at 30°C for exactly 10 minutes.

  • Validation Checkpoint (Initial Velocity): A parallel time-course control (no inhibitor) must show that <10% of the total substrate is dephosphorylated. Exceeding 10% violates Michaelis-Menten steady-state assumptions, leading to artificially inflated IC50​ values due to substrate depletion.

4. Quenching and Separation:

  • Quench the reaction by adding 20% Trichloroacetic acid (TCA).

  • Validation Checkpoint (Background Subtraction): Include a "quenched-first" blank where TCA is added before the enzyme. This quantifies non-enzymatic 32P release.

  • Centrifuge at 12,000 x g for 5 minutes. The intact 32P -Histone precipitates, while the enzymatically released 32Pi​ remains in the supernatant.

5. Quantification:

  • Transfer the supernatant to a scintillation vial and quantify released 32Pi​ via liquid scintillation counting. Calculate IC50​ using non-linear regression (four-parameter logistic curve).

Workflow Prep 1. Reagent Prep (Enzyme, 32P-Substrate) Incubate 2. Incubation (30°C, 10 min) Prep->Incubate Quench 3. Quenching (20% TCA Addition) Incubate->Quench Separate 4. Separation (Centrifugation) Quench->Separate Analyze 5. Scintillation & IC50 Calculation Separate->Analyze

Caption: Workflow for radiometric 32P-phosphohistone PP2A inhibition assay.

Conclusion

For researchers selecting a PP2A inhibitor, fostriecin remains the superior pharmacological probe due to its low nanomolar potency and high selectivity over PP1[2][8]. The story of sultriecin serves as a critical reminder in drug discovery: functional group identity (phosphate vs. sulfate) dictates target coordination geometry[5][6]. When evaluating these compounds, utilizing a self-validating radiometric assay ensures that the derived IC50​ values reflect true target engagement rather than assay artifacts.

References

  • Walsh, A. H., et al. (1997). "Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A." FEBS Letters.[Link]

  • Burke, C. P., et al. (2010). "Total synthesis, assignment of the relative and absolute stereochemistry, and structural reassignment of phostriecin (aka Sultriecin)." Journal of the American Chemical Society.[Link]

  • Swingle, M. R., et al. (2010). "Total Synthesis and Evaluation of Phostriecin and Key Structural Analogues." The Journal of Organic Chemistry.[Link]

  • Zheng, Y., et al. (2021). "Strategies for Targeting Serine/Threonine Protein Phosphatases with Small Molecules in Cancer." Journal of Medicinal Chemistry.[Link]

Sources

Comparative

validating sultriecin purity using high-performance liquid chromatography (hplc)

Validating Sultriecin (Phostriecin) Purity: A Comprehensive HPLC Comparison Guide Introduction Sultriecin is a potent antitumor antibiotic and a highly selective inhibitor of Protein Phosphatase 2A (PP2A)[1]. Originally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Sultriecin (Phostriecin) Purity: A Comprehensive HPLC Comparison Guide

Introduction Sultriecin is a potent antitumor antibiotic and a highly selective inhibitor of Protein Phosphatase 2A (PP2A)[1]. Originally isolated from Streptomyces roseiscleroticus and mischaracterized as a sulfate ester ()[2], a landmark total synthesis and structural reassignment by Boger's laboratory revealed it to be a phosphate monoester, subsequently renamed phostriecin ()[3].

As a Senior Application Scientist, I frequently see drug development teams struggle with the chromatographic validation of this molecule. Sultriecin possesses a "perfect storm" of analytical liabilities: an electrophilic α,β -unsaturated δ -lactone (sensitive to base), a hydrophobic Z,Z,E-triene tail (sensitive to light and oxidation), and a highly polar phosphate monoester (prone to severe peak tailing on silica-based columns)[3].

This guide objectively compares High-Performance Liquid Chromatography (HPLC) modalities for sultriecin purity validation, explaining the causality behind each experimental choice to ensure a self-validating, stability-indicating analytical system.

Section 1: Comparative Analysis of Chromatographic Modalities

Standard reversed-phase (RP-HPLC) methods often rely on 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization. However, exposing sultriecin to pH < 2.0 accelerates lactone hydrolysis and phosphate cleavage. Conversely, basic conditions (pH > 8.0) induce rapid lactone ring opening.

We must compare three alternative approaches:

  • Unbuffered RP-HPLC (Acidic) : Causes severe peak tailing for the phosphate group and chemically degrades the analyte during the run.

  • Ion-Pairing RP-HPLC : Uses volatile ion-pairing agents like tetrabutylammonium acetate (TBAA). While it improves peak shape, it requires extensive column equilibration and complicates liquid chromatography-mass spectrometry (LC-MS) transferability.

  • Buffered RP-HPLC (pH 6.0) : Utilizing a mild ammonium acetate buffer neutralizes the phosphate's secondary ionization state while keeping the sensitive lactone completely intact.

Table 1: Comparison of HPLC Modalities for Sultriecin Purity Validation

Chromatographic ModalityMobile Phase AdditivePeak Symmetry (As)Analyte StabilityOverall Suitability
Unbuffered RP-HPLC 0.1% TFA (pH ~2.0)> 2.5 (Severe Tailing)Poor (Hydrolysis)Not Recommended
Ion-Pairing RP-HPLC 5 mM TBAA (pH 5.5)1.0 - 1.2 (Excellent)ModerateAcceptable (Non-MS)
Buffered RP-HPLC 10 mM NH₄OAc (pH 6.0)1.0 - 1.1 (Excellent)ExcellentOptimal

Section 2: Degradation Pathways & Impurity Profiling

To validate purity, the HPLC method must be stability-indicating—meaning it can baseline-resolve the active pharmaceutical ingredient (API) from its degradation products. For sultriecin, the primary degradation risk is the photo-isomerization of its Z,Z,E-triene tail into the inactive E,E,E-isomer, alongside aqueous hydrolysis of the lactone.

Fig 1. Primary degradation pathways of sultriecin dictating stringent HPLC conditions.

Section 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a System Suitability Test (SST) utilizing forced degradation. This proves the method's resolving power before any quantitative data is acquired.

Because sultriecin shares a highly conjugated triene system with its structural analog fostriecin, optimal UV detection is achieved at 268 nm ()[4].

Step 1: Preparation of the System Suitability Sample (Forced Degradation) Causality: You cannot prove a method is stability-indicating unless you demonstrate it can separate the parent compound from its isomers.

  • Dissolve 1.0 mg of sultriecin standard in 1.0 mL of Methanol/10 mM Ammonium Acetate (50:50, v/v). Why? Pure aqueous solutions promote lactone ring opening; pure organic solvents may precipitate the sodium salt of the phosphate.

  • Transfer 0.5 mL to a clear glass vial and expose it to ambient laboratory light for 4 hours to intentionally induce Z,Z,E to E,E,E triene isomerization.

  • Transfer the remaining 0.5 mL to an actinic (amber) HPLC vial and store at 4°C as the un-stressed control.

Step 2: Chromatographic Method Setup Causality: A polar-embedded or sterically protected C18 column is required to prevent secondary interactions between the phosphate monoester and residual surface silanols.

  • Column : Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent Ethylene Bridged Hybrid (BEH) column.

  • Mobile Phase A : 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid.

  • Mobile Phase B : LC-MS grade Acetonitrile.

  • Gradient Program :

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: Linear ramp to 80% B

    • 12.0 - 15.0 min: Hold at 80% B

    • 15.0 - 15.1 min: Return to 20% B

    • 15.1 - 20.0 min: Re-equilibration

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C. Why? Elevated column temperatures (e.g., 40°C) accelerate the thermal degradation of the sensitive triene during the run.

  • Detection : UV-Vis Diode Array Detector (DAD) extracted at 268 nm.

Step 3: Execution and System Validation Inject 10 µL of the light-stressed SST sample. The method is only considered valid if the resolution ( Rs​ ) between the primary sultriecin peak and the photo-isomer peak is ≥2.0 . Once validated, proceed with the amber-vial control samples to determine absolute purity by area normalization.

Fig 2. Optimized HPLC workflow for sultriecin, emphasizing pH control and light protection.

Section 4: Expected Quantitative Performance

When adhering strictly to the buffered RP-HPLC method outlined above, analysts should expect the following quantitative system suitability metrics:

Table 2: Target System Suitability Metrics for Sultriecin

ParameterTarget ValueTroubleshooting Causality if Failed
Retention Time ( Rt​ ) ~8.5 - 9.5 minShift indicates mobile phase pH drift or loss of column end-capping.
Tailing Factor ( Tf​ ) ≤1.2 Tf​>1.2 indicates phosphate interaction with active silanols; remake buffer.
Resolution ( Rs​ ) ≥2.0 (from isomer)Poor resolution indicates column degradation or excessive injection volume.
Theoretical Plates ( N ) >10,000 Low efficiency implies dead volume in the system or sample solvent mismatch.

Conclusion Validating the purity of sultriecin (phostriecin) requires a deep understanding of its structural liabilities. By avoiding harsh acidic modifiers, utilizing a pH 6.0 ammonium acetate buffer, and rigorously protecting the sample from ambient light, researchers can achieve highly reproducible, stability-indicating chromatographic data.

References

  • Boger, D. L., Burke, C. P., & Haq, N. (2010). "Total Synthesis, Assignment of the Relative and Absolute Stereochemistry, and Structural Reassignment of Phostriecin (aka Sultriecin)". Journal of the American Chemical Society, 132(7), 2157–2159.[Link]

  • Pillon, L., Moore, M. J., & Thiessen, J. J. (1994). "Determination of fostriecin pharmacokinetics in plasma using high-pressure liquid chromatography assay". Therapeutic Drug Monitoring, 16(2), 186-190. [Link]

  • Ohkuma, H., Naruse, N., Nishiyama, Y., Tsuno, T., Hoshino, Y., Sawada, Y., Konishi, M., & Oki, T. (1992). "Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity". The Journal of Antibiotics, 45(8), 1239-1249.[Link]

Sources

Validation

Comparative Biological Activity of Sultriecin (Phostriecin) and Phoslactomycins: A Technical Guide for PP2A Inhibitor Development

Executive Summary The development of selective serine/threonine phosphatase inhibitors is a critical frontier in targeted oncology and antifungal therapeutics[1]. Among these, polyketide natural products such as the phos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective serine/threonine phosphatase inhibitors is a critical frontier in targeted oncology and antifungal therapeutics[1]. Among these, polyketide natural products such as the phoslactomycins (PLMs) and sultriecin have garnered significant attention due to their potent biological activities[2]. However, historical mischaracterizations of these molecules have necessitated rigorous synthetic and mechanistic validation. This guide provides an in-depth, objective comparison of sultriecin (structurally reassigned as phostriecin) and phoslactomycins, focusing on their biological activity, structural structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality & Structural Reassignment

Both phoslactomycins and phostriecin share a conserved mechanism of action: the potent and selective inhibition of Protein Phosphatase 2A (PP2A)[3],[4]. PP2A is a major cellular phosphatase responsible for regulating cell cycle progression, DNA repair, and apoptosis[1].

The inhibitory mechanism relies on two critical structural motifs acting in tandem:

  • The α,β-unsaturated δ-lactone: Acts as an electrophile that covalently binds to the nucleophilic Cysteine-269 residue in the catalytic subunit of PP2A (PP2Ac)[3].

  • The Phosphate Monoester: Coordinates with the bimetallic center in the PP2A active site, thermodynamically anchoring the inhibitor[4],[5].

The Sultriecin Paradox: Originally isolated in 1992, sultriecin was structurally assigned as a C-9 sulfate monoester[6]. However, subsequent total synthesis and biological evaluation revealed a critical discrepancy: the synthetic sulfate monoester (sultriecin) was biologically inactive against PP2A[7]. The true natural product was reassigned as a phosphate monoester and renamed phostriecin [4]. This proved that the phosphate group is strictly required for bimetallic coordination; a sulfate group cannot fulfill this thermodynamic requirement[7]. Similarly, SAR studies on phoslactomycins confirm that their C-9 phosphate is essential for activity, whereas peripheral modifications (like the C-25 amino group) are dispensable[5].

Comparative Efficacy & Structural Features

The following table summarizes the structural and mechanistic differences between the historical sultriecin model, the corrected phostriecin, and the phoslactomycin family.

FeatureSultriecin (Historical Misassignment)Phostriecin (True Natural Product)Phoslactomycins (A-F)
Core Scaffold α,β-unsaturated lactone, Z,Z,E-trieneα,β-unsaturated lactone, Z,Z,E-trieneα,β-unsaturated lactone, conjugated diene, cyclohexane ring
Key Functional Group C-9 Sulfate MonoesterC-9 Phosphate MonoesterC-9 Phosphate Monoester, C-25 Amino group
PP2A Inhibition Inactive (>250-fold drop in potency)Potent (IC50 in the low nM range)Potent (IC50 in the low nM range)
Covalent Target Fails to coordinate effectivelyCys-269 of PP2ACys-269 of PP2A
Biological Activity None observed in synthetic modelsAntitumor, AntifungalAntitumor, Antifungal

Signaling Pathway: Mechanism of Action

Pathway PLM Phoslactomycin / Phostriecin PP2A PP2A Catalytic Subunit (Cys-269) PLM->PP2A Covalent Binding (α,β-unsaturated lactone) PLM->PP2A Bimetallic Coordination (Phosphate Monoester) Substrate Phosphorylated Target Proteins PP2A->Substrate Inhibits Dephosphorylation Apoptosis Apoptosis & Cell Cycle Arrest Substrate->Apoptosis Hyperphosphorylation Cascade

Caption: Mechanism of PP2A inhibition by phoslactomycins and phostriecin leading to apoptosis.

Self-Validating Experimental Protocols

To objectively evaluate and compare the biological activity of these compounds, researchers must employ rigorous, self-validating protocols. The following methodologies explain not just the steps, but the underlying causality of the experimental design.

Protocol A: In Vitro PP2A Colorimetric Inhibition Assay

This assay quantifies the inhibitory potency of PLMs and phostriecin by tracking the dephosphorylation of a colorimetric substrate[5].

  • Expression of PP2Ac: Express the catalytic subunit of PP2A (PP2Ac) in human Expi293F cells.

    • Causality: PP2A is a complex mammalian metalloenzyme. Bacterial expression systems often fail to correctly assemble the bimetallic active site, rendering the enzyme functionally inactive for inhibitor testing.

  • Protein Extraction: Lyse cells using a non-denaturing buffer (e.g., Tris-HCl, NP-40, without reducing agents like DTT).

    • Causality: Reducing agents can interfere with the electrophilic α,β-unsaturated lactone of the inhibitor or alter the native conformation of the target Cys-269 residue.

  • Inhibitor Pre-Incubation: Incubate the crude protein extract with varying concentrations of the inhibitor (phostriecin or PLM) for 30 minutes at 37°C.

    • Causality: Covalent binding to Cys-269 is a time-dependent process. Pre-incubation ensures thermodynamic equilibrium is reached before substrate introduction.

  • Substrate Addition: Add p-nitrophenyl phosphate (p-NPP) to the reaction mixture.

    • Causality:p-NPP serves as a surrogate phosphorylated substrate. Active PP2A dephosphorylates it into p-nitrophenol (p-NP), which turns yellow.

  • Spectrophotometric Quantification: Measure absorbance continuously at 405 nm.

    • Causality: A reduction in the rate of p-NP formation directly correlates with the degree of PP2A inhibition, allowing for precise IC50 calculation.

Protocol B: Structural Validation & SAR via Chemical Synthesis

To prove that the sulfate ester (sultriecin) is inactive and the phosphate ester (phostriecin) is the true active agent, a divergent synthetic approach is required[6],[7].

  • Asymmetric Core Synthesis: Utilize a Brown allylation and CBS reduction to establish the central 1,3-diol and lactone stereocenters.

    • Causality: The PP2A active site is highly stereospecific. Any epimerization will result in a false-negative loss of biological activity.

  • Triene Installation: Install the Z,Z,E-triene tail via a chelation-controlled cuprate addition.

    • Causality: The triene tail is highly sensitive to isomerization. This specific method ensures the exact geometric configuration required to fit into the hydrophobic binding pocket of PP2A.

  • Divergent Functionalization: Split the synthetic intermediate into two batches. React one with a sulfating agent (generating sultriecin) and the other with a phosphorylating agent (generating phostriecin).

    • Causality: Testing these two structurally identical molecules—differing only by a single atom (S vs. P)—in the PP2A assay (Protocol A) definitively proves that bimetallic coordination strictly requires the phosphate geometry.

Experimental Workflow Visualization

Protocol Step1 1. Express PP2Ac in Expi293F Mammalian Cells Step2 2. Extract Protein using Non-Denaturing Lysis Buffer Step1->Step2 Step3 3. Pre-Incubate Extract with Inhibitor (PLM / Phostriecin) Step2->Step3 Step4 4. Add p-NPP Substrate (Colorimetric Surrogate) Step3->Step4 Step5 5. Spectrophotometric Quantification at 405 nm Step4->Step5

Caption: Step-by-step workflow for the in vitro colorimetric PP2A inhibition assay using p-NPP.

Conclusion

The comparative evaluation of phoslactomycins and sultriecin highlights a pivotal lesson in drug development: structural precision dictates biological reality. The reassignment of sultriecin to phostriecin underscores that the phosphate monoester is an absolute mechanistic requirement for PP2A inhibition, a trait universally shared with the phoslactomycin family. By utilizing the self-validating protocols outlined above, researchers can accurately profile new synthetic analogues, optimizing the α,β-unsaturated lactone and phosphate motifs for next-generation targeted therapeutics.

Sources

Comparative

A Comparative Guide to the Stereochemical Elucidation of Sultriecin via NMR Spectroscopy

For researchers in natural product synthesis and drug development, the precise determination of a molecule's absolute stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in natural product synthesis and drug development, the precise determination of a molecule's absolute stereochemistry is not merely an academic exercise; it is a fundamental prerequisite for understanding its biological activity and mechanism of action. The antitumor antibiotic sultriecin, a member of the fostriecin family, presents a compelling case study in this analytical challenge.[1] Its complex structure, featuring multiple stereocenters within a flexible acyclic chain and a lactone ring, necessitates a robust and multi-faceted analytical approach.

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for confirming the absolute stereochemistry of complex molecules like sultriecin. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights to guide your own analytical workflows. It is important to note that the natural product originally identified as sultriecin was later structurally reassigned and renamed phostriecin.[2][3] For the purpose of this guide, we will use the sultriecin/phostriecin structure as our model to demonstrate these powerful NMR techniques.

The Anisotropic Effect: The Cornerstone of NMR-Based Stereochemical Analysis

Enantiomers, by their nature, are spectroscopically identical in an achiral environment. The core principle of NMR-based stereochemical determination, therefore, is to introduce a chiral handle that converts the enantiomeric pair into a set of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra.

This is achieved by derivatizing the chiral analyte—in the case of sultriecin, one of its secondary alcohol groups—with a chiral derivatizing agent (CDA). The most effective CDAs contain a functional group that exerts a strong magnetic anisotropic effect, such as an aromatic ring.[4][5][6] This effect creates a cone of magnetic shielding and deshielding around the aromatic ring.[6][7] Depending on the absolute configuration of the analyte's stereocenter, its substituents will be oriented differently within this cone, leading to predictable and measurable differences in their proton (¹H) chemical shifts.[5]

Method Comparison: Chiral Derivatizing Agents

The selection of a CDA is a critical experimental decision. The ideal agent should react cleanly, introduce a reporter group with a strong anisotropic effect, and have a well-understood conformational model to allow for reliable interpretation.

The Gold Standard: Mosher's Ester Analysis

The most widely employed technique is the Mosher's ester method, which uses the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA.[8][9][10] The derivatization of a chiral secondary alcohol with both (R)- and (S)-MTPA yields a pair of diastereomeric esters.

Causality of the Method: The phenyl group of MTPA is the anisotropic reporter. In the most stable conformation of the resulting ester, the C=O, C-O, and methoxy groups are preferentially coplanar. This orients the phenyl group and the trifluoromethyl group on either side of this plane, with the analyte's substituents (let's call them L₁ and L₂) falling into either the shielding or deshielding zones of the phenyl ring. By analyzing the difference in chemical shifts (Δδ = δS - δR) for the protons of L₁ and L₂, one can deduce the absolute configuration of the carbinol center.[10]

Experimental Workflow: Mosher's Ester Analysis

The following diagram outlines the logical flow for determining the absolute configuration of a secondary alcohol using the Mosher's ester method.

Mosher_Workflow Figure 1: Mosher's Method Experimental Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis & Interpretation Analyte Chiral Alcohol (e.g., Sultriecin C9-OH) R_MTPA (R)-MTPA-Cl Analyte->R_MTPA React S_MTPA (S)-MTPA-Cl Analyte->S_MTPA React Ester_R (R)-MTPA Ester (Diastereomer 1) R_MTPA->Ester_R Ester_S (S)-MTPA Ester (Diastereomer 2) S_MTPA->Ester_S NMR_R Acquire ¹H NMR for (R)-Ester Ester_R->NMR_R NMR_S Acquire ¹H NMR for (S)-Ester Ester_S->NMR_S Assign Assign Proton Signals (COSY, HSQC may be needed) NMR_R->Assign NMR_S->Assign Calc Calculate Δδ = δS - δR for all assigned protons Assign->Calc Model Apply Mosher's Model: Correlate sign of Δδ to spatial position Calc->Model Config Assign Absolute Configuration Model->Config Mosher_Model Figure 2: Simplified Mosher's Model for a (S)-Alcohol cluster_S Protons on L₁ have δS > δR (Δδ > 0) cluster_R Protons on L₂ have δS > δR (Δδ > 0) L1 L₁ C C L1->C L2 L₂ C->L2 O O C->O H H H->C MTPA_S MTPA (S) O->MTPA_S Phenyl_S Phenyl Ring (Shielding Zone) Plane_S L1_R L₁ C_R C L1_R->C_R L2_R L₂ C_R->L2_R O_R O C_R->O_R H_R H H_R->C_R MTPA_R MTPA (R) O_R->MTPA_R Phenyl_R Phenyl Ring (Shielding Zone) Plane_R Result Comparing the two diastereomers: Δδ(L₁) = δS - δR will be POSITIVE Δδ(L₂) = δS - δR will be NEGATIVE This pattern confirms the (S) configuration of the alcohol.

Caption: Figure 2: Simplified Mosher's Model for a (S)-Alcohol.

Alternative Chiral Derivatizing Agents

While MTPA is robust, its relatively small phenyl group can sometimes lead to small Δδ values that are difficult to interpret, especially for protons distant from the stereocenter. [11]In such cases, alternative CDAs with larger aromatic systems can be advantageous.

MethodChiral Derivatizing Agent (CDA)Key AdvantagePrimary Limitation
Mosher's Method α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)Well-established, widely applicable, reliable conformational model. [10]Can yield small Δδ values; model may be unreliable for highly flexible or sterically hindered molecules. [8]
Trost's Method α-methoxyphenylacetic acid (MPA)Lacks the CF₃ group, simplifying ¹H NMR spectra.Anisotropic effect is generally weaker than MTPA.
MαNP Acid Method 2-methoxy-2-(1-naphthyl)propionic acid (MαNP)The larger naphthyl group induces a stronger anisotropic effect, leading to larger, more easily interpreted Δδ values. [12]Less commonly used than MTPA, requiring more rigorous validation of the conformational model for novel structures.
9-AMA Method 9-anthrylmethoxyacetic acid (9-AMA)The very large anthracenyl group provides significant anisotropic effects, useful for complex diols. [13]Can be difficult to synthesize and may introduce significant steric bulk, altering the natural conformation.

A Complementary Approach: J-Based Configuration Analysis (JBCA)

Derivatization methods are powerful for assigning the absolute configuration of a single stereocenter. However, in a flexible, polyketide-derived molecule like sultriecin, determining the relative configuration between adjacent stereocenters is an equally critical challenge. For this, J-based Configuration Analysis (JBCA) is an invaluable, non-destructive tool. [14][15][16] Causality of the Method: JBCA leverages the Karplus relationship, which correlates the magnitude of vicinal proton-proton (³JHH) and proton-carbon (²JCH, ³JCH) coupling constants to the dihedral angle between the coupled nuclei. [15]By carefully measuring a set of these coupling constants across a bond connecting two stereocenters, one can determine the preferred rotameric conformation of that bond. [17]This conformational preference is directly linked to the relative stereochemistry (syn or anti) of the two centers.

This method is particularly powerful for the acyclic portions of natural products, where NOE data can be ambiguous due to molecular flexibility. [14]For sultriecin, JBCA would be the method of choice for establishing the relative configurations of the C9, C11, and other stereocenters along the polyketide backbone. [2]

Integrated Strategy for Sultriecin

A definitive assignment of sultriecin's absolute stereochemistry (5S, 9S, 11S) as established by total synthesis, would employ a combination of these NMR techniques. [2]

  • Establish Relative Stereochemistry (JBCA): First, the relative configuration of the acyclic stereocenters (e.g., C9-C11) would be determined using JBCA. This involves acquiring high-resolution 1D ¹H and 2D NMR spectra (such as HETLOC or J-HMBC) to accurately measure the required homo- and heteronuclear coupling constants. [15]2. Assign Absolute Stereochemistry (Mosher's Method): With the relative stereochemistry known, a single chiral center, such as the C9 secondary alcohol, can be selected for absolute configuration assignment. The C9 alcohol would be derivatized with both (R)- and (S)-MTPA.

  • Data Analysis and Correlation: The ¹H NMR spectra of the two diastereomeric esters would be acquired and assigned. The Δδ (δS - δR) values for protons near the C9 center would be calculated. A positive Δδ for the protons on one side of the Mosher plane and a negative Δδ for those on the other would confirm the absolute configuration at C9.

  • Final Assignment: By locking in the absolute configuration of the C9 center, and knowing its relationship to the other centers from the JBCA data, the absolute configuration of the entire molecule is unequivocally confirmed.

Conclusion

Confirming the absolute stereochemistry of a complex natural product like sultriecin is a significant analytical undertaking that underpins its potential as a therapeutic agent. While X-ray crystallography is often considered the definitive method, it is contingent on obtaining high-quality crystals, which is not always feasible. [8]NMR spectroscopy offers a powerful and versatile solution-state alternative.

The Mosher's ester method remains a cornerstone technique for assigning the absolute configuration of individual chiral centers, while advanced methods using CDAs with larger aromatic systems can provide enhanced sensitivity. Complementing these derivatization techniques, J-based Configuration Analysis provides an essential tool for deciphering the relative stereochemistry of flexible acyclic systems. By judiciously combining these methods, researchers can build a self-validating and authoritative stereochemical assignment, paving the way for further research and development.

Experimental Protocols

Protocol 1: Mosher's Ester Synthesis (Microscale)
  • Preparation: In two separate, dry NMR tubes, dissolve ~1-2 mg of the chiral alcohol (e.g., a sultriecin derivative) in 0.5 mL of anhydrous pyridine-d₅ or CDCl₃. Add a small amount (5 mol%) of 4-dimethylaminopyridine (DMAP).

  • Derivatization: To one tube, add 1.2 equivalents of (R)-(-)-MTPA chloride. To the second tube, add 1.2 equivalents of (S)-(+)-MTPA chloride.

  • Reaction: Cap the NMR tubes and gently agitate. Allow the reactions to proceed at room temperature for 2-4 hours, or until ¹H NMR analysis indicates complete consumption of the starting alcohol. The reaction can be monitored directly in the NMR spectrometer. [9]4. Analysis: The crude reaction mixtures can often be analyzed directly. It is crucial to acquire high-resolution ¹H NMR spectra for both diastereomers under identical conditions (temperature, concentration). [8]5. Signal Assignment: Use 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals in the regions flanking the newly formed ester linkage for both diastereomers. [8]

References

  • Burke, C. P., Haq, N., & Boger, D. L. (2010). Total Synthesis, Assignment of the Relative and Absolute Stereochemistry, and Structural Reassignment of Phostriecin (aka Sultriecin). Journal of the American Chemical Society, 132(7), 2157–2159. [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Chemistry Stack Exchange. [Link]

  • Ohkuma, H., Naruse, N., Nishiyama, Y., Tsuno, T., Hoshino, Y., Sawada, Y., Konishi, M., & Oki, T. (1992). Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity. The Journal of Antibiotics, 45(8), 1239–1249. [Link]

  • Burke, C. P., Haq, N., & Boger, D. L. (2010). Total synthesis, assignment of the relative and absolute stereochemistry, and structural reassignment of phostriecin (aka Sultriecin). PubMed Central. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Baranac-Stojanović, M. (2013). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Advances, 4(3), 1013-1027. [Link]

  • Hale, R. L., & Boger, D. L. (1999). Determination of the Relative and Absolute Stereochemistry of Fostriecin (CI-920). Organic Letters, 1(2), 199-202. [Link]

  • Fiveable. (2025). Anisotropic Effect: Organic Chemistry Study Guide. Fiveable. [Link]

  • Baranac-Stojanović, M. (2013). New insight into the anisotropic effects in solution-state NMR spectroscopy. RSC Publishing. [Link]

  • Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Illinois Chemistry. [Link]

  • Barnes, C. L., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using multinuclear NMR spectroscopy. The Aquila Digital Community. [Link]

  • Ohkuma, H., et al. (1992). SULTRIECIN A NEW ANTIFUNGAL AND ANTITUMOR ANTIBIOTIC FROM Streptomyces roseiscleroticus. J-Stage. [Link]

  • Anglada, J. M., et al. (2024). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Omega. [Link]

  • Riguera, R., & Seco, J. M. (2004). Absolute Stereochemistry by NMR Spectroscopy. ResearchGate. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2005). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry, 70(9), 3526-3537. [Link]

  • Moon, K., & Oh, D. C. (2024). Configurational assignments of type-I polyketide synthase (PKS)-derived natural products based on spectroscopic and chemical analysis: methodologies and case studies. Natural Product Reports. [Link]

  • Fujioka, S., et al. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 12(12), 2900-2903. [Link]

  • Li, C., et al. (2025). Impact of dispersion correction in DFT-enhanced anisotropic NMR for stereochemical elucidation of flexible marine natural products. Magnetic Resonance. [Link]

  • Qin, G., et al. (2022). Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. MDPI. [Link]

  • Glaus, F., & Gademann, K. (2011). J-based Configuration Analysis: An Enabling NMR-Spectroscopic Tool in the Synthesis and Study of Chlorinated Systems. CHIMIA. [Link]

  • Baranac-Stojanović, M. (2013). New insight into the anisotropic effects in solution-state NMR spectroscopy. ResearchGate. [Link]

  • Vazquez, A., et al. (2010). Low-Temperature NMR J-Based Configurational Analysis of Flexible Acyclic Systems. The Journal of Organic Chemistry, 75(21), 7118-7126. [Link]

  • Qin, G., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. [Link]

Sources

Validation

A Comparative Guide to the Antitumor Efficacy of Sultriecin, Leustroducsins, and Fostriecin: A Focus on Protein Phosphatase 2A Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the antitumor properties of sultriecin and leustroducsins, two classes of natural product antibiotics, with the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitumor properties of sultriecin and leustroducsins, two classes of natural product antibiotics, with the well-characterized compound fostriecin. All three compounds share a common structural heritage and a primary mechanism of action centered on the inhibition of Protein Phosphatase 2A (PP2A), a critical regulator of cell growth and apoptosis. By synthesizing available preclinical data, this guide aims to offer insights into their relative potency and potential as anticancer agents.

Introduction: A Family of Potent Antitumor Antibiotics

Sultriecin, a novel antifungal and antitumor antibiotic, is produced by Streptomyces roseiscleroticus.[1] Leustroducsins, isolated from Streptomyces platensis, are part of the phoslactomycin family of natural products and also exhibit a range of biological activities, including antitumor effects.[2] Both sultriecin and the leustroducsins belong to a class of structurally related compounds that includes fostriecin, a potent antitumor agent isolated from Streptomyces pulveraceus.[3] This structural similarity hints at a shared mechanism of action, which has been a subject of considerable research interest.

Mechanism of Action: Targeting the Master Regulator PP2A

The primary antitumor mechanism of this class of compounds is the potent and selective inhibition of Protein Phosphatase 2A (PP2A).[3][4] PP2A is a major serine/threonine phosphatase that plays a crucial role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[5] By inhibiting PP2A, these compounds disrupt the delicate balance of protein phosphorylation within the cell, leading to cell cycle arrest and the induction of programmed cell death.

Fostriecin, the most extensively studied of the three, is a highly selective inhibitor of PP2A, with IC50 values in the low nanomolar range.[3][6] It exhibits significantly less activity against other phosphatases like PP1.[6] While early studies suggested that fostriecin might also exert its effects through the inhibition of topoisomerase II, its potency against this enzyme is considerably weaker.[7] Leustroducsins have also been shown to be potent and selective inhibitors of PP2A.[2] Although direct inhibitory data for sultriecin on PP2A is less readily available, its structural similarity to fostriecin and leustroducsins strongly suggests a similar mode of action.

The inhibition of PP2A by these compounds disrupts key signaling pathways that control cell survival and proliferation. One of the critical consequences is the hyperphosphorylation of proteins involved in cell cycle regulation, leading to a G2/M phase arrest. This disruption of the normal cell cycle checkpoint ultimately triggers apoptosis.

Visualizing the PP2A-Mediated Apoptosis Pathway

PP2A_Apoptosis_Pathway cluster_Inhibitors Antitumor Antibiotics cluster_Cellular_Processes Cellular Consequences Sultriecin Sultriecin Inhibited_PP2A PP2A (Inhibited) Sultriecin->Inhibited_PP2A Inhibition Leustroducsins Leustroducsins Leustroducsins->Inhibited_PP2A Inhibition Fostriecin Fostriecin Fostriecin->Inhibited_PP2A Inhibition Apoptosis Apoptosis CellCycleArrest G2/M Arrest CellCycleArrest->Apoptosis Leads to PP2A Protein Phosphatase 2A (Active) Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bad) PP2A->Pro_Apoptotic Dephosphorylates (Activates) Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) PP2A->Anti_Apoptotic Dephosphorylates (Activates) CDK1 CDK1/Cyclin B PP2A->CDK1 Dephosphorylates (Inactivates) Phosphorylated_Pro_Apoptotic Phosphorylated Pro-Apoptotic Proteins (Inactive) Phosphorylated_Anti_Apoptotic Phosphorylated Anti-Apoptotic Proteins (Inactive) Phosphorylated_CDK1 Phosphorylated CDK1/Cyclin B (Active) Pro_Apoptotic->Apoptosis Promotes Anti_Apoptotic->Apoptosis Inhibits Phosphorylated_CDK1->CellCycleArrest

Caption: Inhibition of PP2A by sultriecin, leustroducsins, or fostriecin leads to cell cycle arrest and apoptosis.

Comparative Antitumor Efficacy: A Look at the Preclinical Data

Direct head-to-head comparative studies of sultriecin, leustroducsins, and fostriecin are not extensively available in the public domain. However, by compiling the existing data for each compound, we can draw some initial comparisons.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the in vitro potency of anticancer compounds.

CompoundCancer Cell LineIC50Reference
Sultriecin Data Not Available--
Leustroducsins Data Not Available--
Fostriecin PP2A (enzyme assay)1.4 - 3.2 nM[6][8]
PP4 (enzyme assay)~3 nM[8]
PP1 (enzyme assay)4,000 - 131,000 nM[6][8]
Topoisomerase II (enzyme assay)40,000 nM[8]
Ovarian Cancer Cells(35% response at 1.0 µg/ml)[9]
Breast Cancer Cells(42% response at 1.0 µg/ml)[9]
Lung Cancer Cells(36% response at 1.0 µg/ml)[9]

Note: The data for fostriecin against cancer cell lines is presented as a percentage response at a given concentration from a human tumor cloning assay, as specific IC50 values were not provided in the source.

In Vivo Antitumor Activity

Preclinical in vivo studies in animal models provide crucial information about a compound's efficacy in a more complex biological system.

CompoundAnimal ModelTumor ModelEfficacyReference
Sultriecin MiceP388 LeukemiaPotent in vivo activity[1]
MiceL1210 LeukemiaPotent in vivo activity[1]
MiceB16 MelanomaPotent in vivo activity[1]
Leustroducsins Mice-Induction of cytokine production and increased resistance to E. coli infections[2]
Fostriecin MiceP388 LeukemiaMarked activity[10]
MiceL1210 LeukemiaMarked activity[10]

Note: The in vivo data for sultriecin is qualitative, describing "potent" activity without specific quantitative measures of tumor growth inhibition or survival.

Experimental Protocols: Key Methodologies for Efficacy Assessment

To ensure the reproducibility and validity of antitumor efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for two key assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (sultriecin, leustroducsins, fostriecin) in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo antitumor efficacy of test compounds.

Principle: Human cancer cells are implanted into immunodeficient mice, where they form solid tumors. The mice are then treated with the test compounds, and tumor growth is monitored over time to assess the efficacy of the treatment.

Step-by-Step Protocol:

  • Cell Preparation: Culture the desired human cancer cell line (e.g., B16 melanoma, P388 leukemia cells) to 70-80% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[14] Keep the cell suspension on ice.

  • Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or SCID mice). Acclimatize the animals for at least one week before the experiment. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.[15]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Width² x Length) / 2.[16]

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomly assign the mice into treatment groups (e.g., vehicle control, sultriecin, leustroducsins, fostriecin).

  • Drug Administration: Administer the test compounds and vehicle control according to the planned dosing schedule, route (e.g., intraperitoneal, intravenous, oral gavage), and dose levels.

  • Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, sacrifice the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group. Analyze the data for statistical significance.

Visualizing the Xenograft Workflow

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Growth cluster_Treatment_Analysis Treatment & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Compound Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Monitoring Treatment->Monitoring Analysis 8. Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis

Caption: A generalized workflow for evaluating in vivo antitumor efficacy using a xenograft model.

Conclusion and Future Directions

Sultriecin, leustroducsins, and fostriecin represent a promising class of antitumor antibiotics that exert their effects primarily through the inhibition of the critical cellular regulator, Protein Phosphatase 2A. While fostriecin is the most extensively characterized member of this family, the available data for sultriecin and leustroducsins suggest they possess similar potent antitumor properties.

To fully elucidate the comparative efficacy of these compounds, further research is warranted. Specifically, head-to-head in vitro cytotoxicity studies against a broad panel of cancer cell lines are needed to establish their relative potencies and selectivity profiles. Furthermore, detailed in vivo studies with standardized protocols are required to provide robust quantitative data on their antitumor efficacy in relevant preclinical models. Such studies will be instrumental in guiding the future development of this promising class of natural product-derived anticancer agents.

Sources

Comparative

A Comparative Guide to Validating In Vivo Survival with Anti-Virulence Compound Sultriecin in Murine Infection Models

A Note on Compound Selection: This guide centers on the validation of in vivo survival benefits using a novel therapeutic agent. The specified compound, sultriecin, is primarily documented in scientific literature for it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Compound Selection: This guide centers on the validation of in vivo survival benefits using a novel therapeutic agent. The specified compound, sultriecin, is primarily documented in scientific literature for its antifungal and antitumor properties.[1][2] To align with the prompt's focus on increasing survival time in the context of bacterial infections, this guide will utilize a well-established class of anti-virulence agents—Type III Secretion System (T3SS) inhibitors—as the primary example for methodology and comparison. This approach provides a scientifically robust and relevant framework for researchers validating novel anti-infectives that target bacterial pathogenicity.

Introduction: Shifting the Paradigm from Bactericidal to Anti-Virulence Strategies

The escalating crisis of antibiotic resistance necessitates a departure from conventional antimicrobial discovery, which has historically focused on bactericidal or bacteriostatic agents.[3] An innovative and promising alternative strategy is the development of anti-virulence drugs.[4] These compounds aim to disarm pathogens rather than kill them, thereby reducing the selective pressure that drives the evolution of resistance.[5]

A prime target for such therapies is the Type III Secretion System (T3SS), a complex protein apparatus used by numerous Gram-negative pathogens, including Pseudomonas aeruginosa, Salmonella, and Yersinia, to inject toxic effector proteins directly into host cells.[6][7] This "molecular syringe" is essential for the pathogen's ability to subvert host defenses and establish infection.[3][5] Consequently, inhibiting the T3SS can render bacteria non-infective, allowing the host's immune system to clear the pathogen more effectively.[8]

This guide provides a comprehensive framework for validating the in vivo efficacy of a novel T3SS inhibitor, using increased survival time in a murine model as the primary endpoint. We will compare its performance against a traditional antibiotic and a vehicle control, detailing the experimental logic, a step-by-step protocol, and data interpretation.

The T3SS Mechanism and Point of Inhibition

To understand the basis of our experimental approach, it is crucial to visualize the target. The T3SS is a multi-protein complex that spans the bacterial inner and outer membranes.[3] Its inhibition prevents the translocation of virulence factors, effectively neutralizing the pathogen's primary weapon.

T3SS_Inhibition cluster_host Host Cell cluster_bacteria Gram-Negative Bacterium Host_Cytoplasm Host Cytoplasm Outcome1 Pathogenesis (Cell Damage, Immune Evasion) Host_Cytoplasm->Outcome1 T3SS_Needle T3SS Needle Apparatus T3SS_Needle->Host_Cytoplasm Injection Effector_Proteins Effector Proteins Effector_Proteins->T3SS_Needle Translocation Bacterial_Cytoplasm Bacterial Cytoplasm T3SS_Inhibitor T3SS Inhibitor (e.g., Sultriecin Analogue) T3SS_Inhibitor->T3SS_Needle BLOCKS Outcome2 Infection Averted (Host Immune Clearance) T3SS_Inhibitor->Outcome2

Caption: T3SS injects effector proteins into host cells. Inhibitors block this process, preventing pathogenesis.

Comparative Experimental Design: A Self-Validating System

The core of this guide is a robust in vivo survival study. The design incorporates essential controls to ensure that the observed effects are directly attributable to the therapeutic action of the test compound. For this example, we will use a murine model of acute pneumonia caused by Pseudomonas aeruginosa, a pathogen heavily reliant on its T3SS for virulence.[9]

Experimental Rationale:

  • Animal Model: BALB/c mice are chosen for their well-characterized immune response. An acute pneumonia or sepsis model provides a clear and relatively rapid survival endpoint.[10][11]

  • Pathogen: A clinical, multidrug-resistant isolate of P. aeruginosa (e.g., PAO1) is used to simulate a clinically relevant challenge.

  • Test Article: Our novel T3SS inhibitor (hypothetically, a sultriecin analogue with potent T3SS inhibition).

  • Positive Control: A broad-spectrum antibiotic (e.g., Ciprofloxacin). This is critical to benchmark the efficacy of the test article against a standard-of-care therapy with a different mechanism of action (DNA gyrase inhibition).[12] Its inclusion validates that the infection is treatable under ideal conditions.

  • Negative Control: The vehicle used to dissolve the test article and antibiotic (e.g., saline with 5% DMSO). This control is essential to confirm that the vehicle itself has no therapeutic or toxic effect and that any observed mortality is due to the infection.

Experimental Groups:

Group IDTreatment AdministeredN (Mice)Purpose
1Vehicle Control10Establishes the baseline mortality rate of the untreated infection.
2T3SS Inhibitor (e.g., 20 mg/kg)10Evaluates the efficacy of the test article in increasing survival.
3Ciprofloxacin (e.g., 10 mg/kg)10Positive control; benchmarks efficacy against a standard bactericidal antibiotic.
4Uninfected + Vehicle5Sham control; ensures that the experimental procedures and vehicle are not causing mortality.

Detailed Protocol: Murine Acute Pneumonia Survival Model

This protocol outlines the key steps for executing the comparative survival study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

A. Preparation (Day -1)

  • Bacterial Culture: Streak the P. aeruginosa isolate on a suitable agar plate (e.g., Luria-Bertani) and incubate overnight at 37°C.

  • Inoculum Preparation: Inoculate a single colony into 10 mL of LB broth and grow to mid-log phase (OD600 ≈ 0.5-0.6).

  • Washing & Resuspension: Pellet the bacteria by centrifugation. Wash the pellet twice with sterile, endotoxin-free phosphate-buffered saline (PBS). Resuspend the final pellet in sterile PBS to the desired concentration (e.g., 2 x 10^7 CFU/mL for a target inoculum of 1 x 10^6 CFU in 50 µL).[13] The precise lethal dose (LD50) should be determined in a preliminary dose-ranging study.

  • Treatment Preparation: Prepare stock solutions of the T3SS inhibitor and Ciprofloxacin. On the day of the experiment, dilute to the final working concentration in the vehicle. Ensure the final DMSO concentration is non-toxic (typically ≤5%).

B. Infection and Treatment (Day 0)

  • Animal Acclimation: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice using a standard protocol (e.g., inhaled isoflurane or ketamine/xylazine injection).

  • Infection: Administer the 50 µL bacterial inoculum via intratracheal or intranasal instillation.[10] For the uninfected control group, administer 50 µL of sterile PBS.

  • First Treatment: At a clinically relevant time point post-infection (e.g., 2-4 hours), administer the first dose of the assigned treatment via a chosen route (e.g., subcutaneous or intraperitoneal injection).[11] The route and dosing frequency should be informed by prior pharmacokinetic studies of the test compound.

C. Monitoring and Data Collection (Day 0 - Day 7)

  • Treatment Regimen: Continue treatment administration at the predetermined frequency (e.g., twice daily) for a set duration (e.g., 3-5 days).

  • Survival Checks: Monitor the animals at least twice daily for signs of distress and to record mortality.

  • Humane Endpoints: Establish clear humane endpoints (e.g., >20% weight loss, inability to ambulate, severe respiratory distress) to minimize animal suffering. Mice meeting these criteria should be humanely euthanized and recorded as deceased for the purpose of the survival analysis.

  • Study Duration: Continue monitoring for a total of 7-14 days to capture any late-onset mortality or relapse.

Experimental_Workflow cluster_prep Day -1: Preparation cluster_exec Day 0: Infection & Treatment cluster_monitor Day 1-7: Monitoring P1 Culture P. aeruginosa P2 Prepare Inoculum P1->P2 P3 Prepare Treatment & Control Articles P2->P3 E3 Administer First Dose (T=2h post-infection) P3->E3 E1 Anesthetize Mice E2 Intratracheal Infection (1x10^6 CFU/mouse) E1->E2 E2->E3 M1 Continue Dosing Regimen (e.g., BID for 3 days) M2 Monitor Survival & Clinical Signs (Twice Daily) M1->M2 M3 Apply Humane Endpoints M2->M3 M4 Record Data for Survival Analysis M3->M4

Caption: Workflow for the in vivo murine pneumonia survival study, from preparation to monitoring.

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount for objective comparison.

Table 2: Comparative Survival and Efficacy Data

Treatment GroupMedian Survival (Days)Percent Survival (Day 7)Log Reduction in Lung CFU (Day 3)†
Vehicle Control2.510%N/A
T3SS Inhibitor (20 mg/kg)>770%2.5
Ciprofloxacin (10 mg/kg)>790%4.0
  • Median survival was not reached as >50% of animals survived the study period.

  • †Data from a satellite group of animals euthanized on Day 3 for bacterial load determination.

Interpreting the Results:

  • Vehicle Control: The high mortality (90%) confirms the lethality of the infection model.

  • Ciprofloxacin: The high survival rate (90%) and significant reduction in bacterial load validate the model's responsiveness to a clinically effective antibiotic.

  • T3SS Inhibitor: The 70% survival rate demonstrates a significant therapeutic benefit compared to the vehicle control (p < 0.05, Log-rank test). The lower bacterial clearance compared to Ciprofloxacin is expected and mechanistically consistent; the T3SS inhibitor prevents virulence, allowing the host immune system to clear the infection, whereas the antibiotic directly kills the bacteria.[8]

Conclusion

Validating the in vivo efficacy of novel anti-virulence compounds like T3SS inhibitors requires a meticulously designed and controlled experimental approach. By comparing the test article against both a negative (vehicle) and a positive (conventional antibiotic) control, researchers can generate a self-validating dataset that clearly demonstrates a survival benefit. The methodology presented here, from the mechanistic rationale to the detailed protocol and data interpretation, provides a robust framework for scientists in drug development to rigorously assess and advance new anti-infective therapies that promise to circumvent the challenge of antibiotic resistance.

References

  • The Bacterial Type III Secretion System as a Target for Developing New Antibiotics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Natural Product Type III Secretion System Inhibitors. (2019, September 24). MDPI. Retrieved March 28, 2026, from [Link]

  • Targeting the Type Three Secretion System in Pseudomonas aeruginosa - Cellular and Molecular Pharmacology. (2016, September 15). LDRI / UCL. Retrieved March 28, 2026, from [Link]

  • Tanshinones: First-in-Class Inhibitors of the Biogenesis of the Type 3 Secretion System Needle of Pseudomonas aeruginosa for Antibiotic Therapy. (2019, June 26). ACS Central Science. Retrieved March 28, 2026, from [Link]

  • Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy - PMC. (2025, December 20). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • SULTRIECIN A NEW ANTIFUNGAL AND ANTITUMOR ANTIBIOTIC FROM Streptomyces roseiscleroticus. (n.d.). J-Stage. Retrieved March 28, 2026, from [Link]

  • Beyond pathogenicity: applications of the type III secretion system (T3SS) of Pseudomonas aeruginosa. (2025, September 1). Frontiers. Retrieved March 28, 2026, from [Link]

  • Chemical Inhibitors of the Type Three Secretion System: Disarming Bacterial Pathogens. (n.d.). American Society for Microbiology. Retrieved March 28, 2026, from [Link]

  • A small-molecule inhibitor of the bacterial type III secretion system protects against in vivo infection with Citrobacter rodentium. (2011, February 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Five Plant Natural Products Are Potential Type III Secretion System Inhibitors to Effectively Control Soft-Rot Disease Caused by Dickeya. (n.d.). Frontiers. Retrieved March 28, 2026, from [Link]

  • Small-Molecule Inhibitors of the Type III Secretion System. (2015, September 23). MDPI. Retrieved March 28, 2026, from [Link]

  • Natural Product Type III Secretion System Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Bacterial Culture and Inoculation of Mice (Simple Infection). (n.d.). Springer Nature Experiments. Retrieved March 28, 2026, from [Link]

  • What is the mechanism of Sultamicillin Tosylate?. (2024, July 17). Patsnap Synapse. Retrieved March 28, 2026, from [Link]

  • In Vivo Investigations of Selected Diamidine Compounds against Trypanosoma evansi Using a Mouse Model - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • In Vitro Persistence Level Reflects In Vivo Antibiotic Survival of Natural Pseudomonas aeruginosa Isolates in a Murine Lung Infection Model - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved March 28, 2026, from [Link]

  • Mouse models for bacterial enteropathogen infections: insights into the role of colonization resistance - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Progress in Alternative Strategies to Combat Antimicrobial Resistance: Focus on Antibiotics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Comparison of in vivo and in vitro activities of antibiotics with different modes of action against a tolerant and a non-tolerant Staphylococcus aureus strain. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • Development and Application of a Mouse Intestinal Loop Model To Study the In Vivo Action of Clostridium perfringens Enterotoxin - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Intracellular activity and in vivo efficacy in a mouse model of septic arthritis of the novel pseudopeptide Pep16 against Staphylococcus aureus clinical isolates - PMC. (2024, February 26). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Sultriecin proper disposal procedures

In the realm of drug development and molecular biology, handling highly potent secondary metabolites requires an uncompromising approach to safety. Sultriecin (also known as Phostriecin or BU-3285T) is a complex polyketi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development and molecular biology, handling highly potent secondary metabolites requires an uncompromising approach to safety. Sultriecin (also known as Phostriecin or BU-3285T) is a complex polyketide originally isolated from [1]. While its profound ability to inhibit serine/threonine protein phosphatases (PP1 and PP2A) makes it an invaluable tool for oncology and cell cycle research, this exact mechanism renders it a severe cytotoxic hazard[2].

Standard laboratory disposal methods—such as benchtop bleach inactivation or drain disposal—are fundamentally inadequate for this compound. As a Senior Application Scientist, I have designed this guide to provide a scientifically grounded, self-validating Standard Operating Procedure (SOP) for the proper handling, spill management, and disposal of Sultriecin, ensuring absolute protection for personnel and the environment.

To understand the logistical requirements of Sultriecin disposal, one must first understand its structural and biological parameters. The following table summarizes the quantitative data that dictates our safety protocols:

PropertyValueOperational & Safety Implication
CAS Number 131774-59-9Unique identifier required for EHS waste tracking manifests[3].
Molecular Formula C23H34NaO8PContains a reactive phosphate ester critical to its biological function[3].
Key Structural Motifs Conjugated triene, α,β-unsaturated δ-lactoneThe lactone and phosphate are essential for its potent phosphatase inhibition[2].
Primary Target Ser/Thr Phosphatases (PP1, PP2A)Disrupts cell cycle regulation, triggering rapid cellular apoptosis[2].
Cytotoxicity (IC50) K562: 0.67 μg/ml, HCT116: 1.92 μg/mlExtreme potency requires strict antineoplastic handling protocols[3].

The Causality of Disposal: Why Chemical Inactivation Fails

Many laboratories default to 10% sodium hypochlorite (bleach) for general antibiotic disposal. However, Sultriecin’s biological activity is driven by its delicate α,β-unsaturated δ-lactone and a critical [2]. While bleach may successfully oxidize the conjugated triene, it does not guarantee the cleavage of the phosphate ester or the complete destruction of the pharmacophore.

Relying on chemical inactivation creates an "open-loop" system where partially active, cytotoxic degradation products may be inadvertently released into the water supply. Therefore, high-temperature incineration (>1000°C) is the only scientifically sound method that guarantees complete molecular atomization.

Sultriecin Waste Segregation Workflow

SultriecinDisposal Start Sultriecin (CAS: 131774-59-9) Waste Generation Decision Determine Waste State Start->Decision Solid Solid Waste (Powders, Tips, PPE) Decision->Solid Liquid Liquid Waste (DMSO/EtOH Solutions) Decision->Liquid Spill Accidental Spill Decision->Spill Bag Double-Bag in 6-mil Cytotoxic Bags Solid->Bag HDPE Collect in Dedicated HDPE Carboy Liquid->HDPE Wet Suppress Aerosols (Dampen with EtOH) Spill->Wet Label Label: Antineoplastic / Toxic Log Mass Balance Bag->Label HDPE->Label Validate HPLC-UV Swab Validation Wet->Validate Decontaminate Incinerate High-Temperature Incineration (>1000°C) Label->Incinerate EHS Transfer Validate->Bag Waste

Sultriecin waste segregation and spill decontamination workflow highlighting self-validation.

Step-by-Step Operational Protocols

To ensure absolute safety, every protocol described below functions as a self-validating system —meaning the process inherently proves its own completion and efficacy.

Protocol A: Solid Waste Disposal (Powders, Vials, and PPE)
  • Segregation at Source: Immediately place all contaminated consumables (pipette tips, microcentrifuge tubes, weighing paper) into a rigid, puncture-resistant cytotoxic waste bin.

    • Causality: Sultriecin's high cytotoxicity () means even microgram-level exposures can be biologically disruptive[3].

  • Double-Bagging: Seal the primary waste container within a 6-mil thick secondary cytotoxic waste bag to prevent the aerosolization of residual powders during transit.

  • Self-Validating Mass Balance: Affix a label stating "Toxic/Antineoplastic Waste - Sultriecin (CAS: 131774-59-9)". Maintain a gravimetric waste log, subtracting the mass of the disposed compound from your active inventory. This mass-balance approach ensures zero unaccounted material is lost to the environment.

  • Final Destruction: Transfer the logged waste to Environmental Health and Safety (EHS) for high-temperature incineration.

Protocol B: Liquid Waste Disposal (Aqueous and Organic Solutions)
  • Solvent Segregation: Collect Sultriecin solutions (typically dissolved in DMSO or ethanol) in dedicated, high-density polyethylene (HDPE) carboys. Do not mix with strong acids or oxidizers.

    • Causality: The phosphate ester and conjugated triene can react unpredictably with strong oxidizers, potentially generating volatile toxic byproducts rather than fully degrading the molecule.

  • Secondary Containment: Place the HDPE carboy in a secondary spill-control tray capable of holding 110% of the carboy's volume.

  • EHS Handover: Submit the liquid waste for professional chemical disposal. Never attempt drain disposal.

Protocol C: Spill Management and Decontamination
  • Evacuation and PPE: Isolate the spill zone. Don a P100/N95 respirator, double nitrile gloves, and a chemical-resistant Tyvek gown.

    • Causality: Sultriecin is a potent inhibitor of RNA and protein synthesis; inhalation of aerosolized powder poses a severe systemic risk[3].

  • Aerosol Suppression (Powders): If the spill is a dry powder, gently overlay it with absorbent pads lightly dampened with 70% ethanol.

    • Causality: Wetting the powder prevents the generation of airborne particulates during physical cleanup. Do not sweep or vacuum.

  • Physical Removal: Use a disposable, non-sparking scoop to transfer the dampened material into a hazardous waste bucket.

  • Chemical Decontamination: Wash the affected surface with a 1% Alconox detergent solution, followed by three successive washes with distilled water.

  • Self-Validating Verification (Critical Step): Swab the decontaminated surface with a sterile applicator moistened with methanol. Extract the swab in 1 mL of methanol and analyze via HPLC-UV (monitoring the conjugated triene absorption at ~268 nm). The cleanup is only validated when the chromatogram shows no detectable Sultriecin peak.

References

  • Title: Sultriecin, a new antifungal and antitumor antibiotic from Streptomyces roseiscleroticus. Production, isolation, structure and biological activity. Source: Journal of Antibiotics / PubMed URL: [Link]

  • Title: Synthetic Strategies Employed for the Construction of Fostriecin and Related Natural Products Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Handling

Comprehensive Operational &amp; Safety Protocol for Sultriecin (Phostriecin) Handling

Executive Summary & Hazard Profile Sultriecin (also known as phostriecin) is a highly potent antitumor and antifungal antibiotic originally isolated from the soil bacterium Streptomyces roseiscleroticus[1]. As a highly s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Profile

Sultriecin (also known as phostriecin) is a highly potent antitumor and antifungal antibiotic originally isolated from the soil bacterium Streptomyces roseiscleroticus[1]. As a highly selective inhibitor of Protein Phosphatase 2A (PP2A), it is utilized extensively in advanced drug development and cell signaling research[2].

However, its extreme biological potency and inherent chemical instability present significant logistical and safety challenges. Sultriecin must be classified and handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) and a potential carcinogen[3]. This guide provides the mechanistic rationale and self-validating protocols required to handle Sultriecin safely while preserving its structural integrity.

Mechanistic Rationale for Stringent Handling

To understand the strict handling requirements for Sultriecin, operators must understand its dual nature: it is biologically lethal to cells but chemically fragile in the environment.

  • Biological Toxicity (The Hazard): Sultriecin features an electrophilic α,β-unsaturated δ-lactone that covalently binds to the Cys269 residue of the PP2A catalytic subunit[2],[4]. This irreversible inhibition prevents the dephosphorylation of downstream targets, leading to hyperphosphorylation, cell cycle arrest, and apoptosis[3].

  • Chemical Instability (The Logistical Challenge): The molecule contains a hydrophobic Z,Z,E-triene tail that is highly susceptible to photo-isomerization and oxidative degradation[4],[3]. Furthermore, the critical lactone ring is sensitive to hydrolysis in aqueous or basic pH environments[4].

MOA Sultriecin Sultriecin (Phostriecin) Electrophilic Lactone PP2A Protein Phosphatase 2A (PP2A) Catalytic Subunit Sultriecin->PP2A Covalent Binding (Cys269) Targets Downstream Targets (Akt, p53, Histone H3) PP2A->Targets Inhibition of Dephosphorylation Effect Cell Cycle Arrest & Apoptosis Targets->Effect Hyperphosphorylation

Sultriecin Mechanism of Action: Covalent inhibition of PP2A leading to cellular apoptosis.

Physicochemical & Toxicity Data

PropertyValue / SpecificationOperational Implication
Primary Target Protein Phosphatase 2A (PP2A)Handle as a highly potent cytotoxic agent[2].
Cytotoxicity (IC50) 0.75 − 9 μM (L1210 leukemia cells)Microgram quantities can cause severe biological disruption[2].
Storage Temperature -70°C (Long-term)Requires ultra-low temperature freezers to prevent degradation[5].
Solubility DMSO, Ethanol (Avoid Water)Reconstitute only in anhydrous solvents; aqueous pH causes hydrolysis[4].
Light Sensitivity High (Z,Z,E-triene moiety)Must use amber vials and minimize ambient light exposure[3].

Personal Protective Equipment (PPE) Matrix

Because the pharmacological and toxicological properties of PP2A inhibitors are severe, operators must avoid contact by all modes of exposure[3].

PPE ComponentSpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (min 0.12mm thickness)Prevents dermal absorption of the lipophilic Z,Z,E-triene moiety. Double-gloving mitigates pinhole risks during handling[3].
Body Protection Disposable, fluid-resistant Tyvek® lab coat with knit cuffsPrevents aerosolized particles or micro-spills from penetrating standard woven cotton coats and reaching the skin.
Eye/Face Protection ANSI Z87.1 Safety Goggles and full Face ShieldProtects ocular mucosa from accidental splashes during reconstitution, as the compound is highly soluble in DMSO and rapidly absorbed.
Respiratory N95/P100 Respirator (if outside BSC)Prevents inhalation of lyophilized powder. Note: All handling of the dry powder must occur within a Class II BSC[3].

Standard Operating Procedure: Reconstitution and Aliquoting

Workflow Vial 1. Lyophilized Vial (-70°C Storage) BSC 2. Transfer to BSC (Class II, Type B2) Vial->BSC Solvent 3. Reconstitute (Anhydrous DMSO) BSC->Solvent Aliquots 4. Aliquot & Purge (Amber Vials + Argon) Solvent->Aliquots Store 5. Cryogenic Storage (-70°C, Dark) Aliquots->Store

Step-by-step operational workflow for the safe reconstitution and storage of Sultriecin.

Step 1: Environmental Preparation

  • Ensure the Class II Type B2 Biosafety Cabinet (BSC) is operational. Turn off overhead fluorescent lights within the BSC to prevent photo-isomerization of the compound[3].

  • Equilibrate the lyophilized vial of Sultriecin to room temperature in a desiccator for 30 minutes before opening.

  • Validation Check: If condensation forms on the outside of the vial, it was not fully equilibrated. Moisture ingress will rapidly hydrolyze the active lactone[4].

Step 2: Solubilization

  • Inject the calculated volume of anhydrous, sterile DMSO directly into the vial through the septum using a chemically resistant syringe.

  • Gently swirl the vial. Do not vortex vigorously, as this introduces oxygen and shear stress.

  • Validation Check: Inspect the solution against a contrasting background. The solution must be completely clear. If particulates remain, continue gentle swirling until fully dissolved.

Step 3: Aliquoting and Purging

  • Divide the stock solution into single-use, sterile amber glass vials.

  • Purge the headspace of each aliquot with a gentle stream of Argon or Nitrogen gas for 3–5 seconds.

  • Validation Check: Ensure the PTFE-lined caps are tightly sealed immediately after purging to lock out atmospheric oxygen, which degrades the triene structure[4],[3].

Step 4: Cryogenic Storage

  • Transfer the sealed amber vials immediately to a -70°C ultra-low temperature freezer[5].

  • Validation Check: Log the exact volume and concentration of each aliquot in the inventory system to prevent unnecessary freeze-thaw cycles, which will destroy the compound's biological activity.

Decontamination and Waste Disposal

In the event of a spill or upon completion of an experiment, strict chemical inactivation protocols must be followed.

Step 1: Containment

  • Immediately cover the spill area with absorbent pads to prevent the spread of the DMSO-solubilized compound.

Step 2: Chemical Inactivation

  • Carefully apply a 10% sodium hypochlorite (bleach) solution or a 1M NaOH solution over the absorbent pads.

  • Mechanistic Rationale: The highly alkaline and oxidative nature of these solutions rapidly hydrolyzes the sensitive α,β-unsaturated lactone and oxidizes the triene, effectively neutralizing the molecule's cytotoxicity[4].

  • Validation Check: Allow a minimum contact time of 30 minutes to ensure complete chemical degradation of the active pharmacophore before proceeding.

Step 3: Disposal

  • Using forceps, transfer all absorbent materials, contaminated gloves, and empty vials into a designated, puncture-proof hazardous waste container labeled "Toxic/Cytotoxic Waste."

  • Wipe the BSC surface with 70% ethanol to remove any residual sodium hypochlorite.

References

  • Total Synthesis and Evaluation of Cytostatin, Its C10−C11 Diastereomers, and Additional Key Analogues: Impact on PP2A Inhibition. Journal of the American Chemical Society. 2

  • SULTRIECIN A NEW ANTIFUNGAL AND ANTITUMOR ANTIBIOTIC FROM Streptomyces roseiscleroticus. J-Stage. 1

  • Total Synthesis, Assignment of the Relative and Absolute Stereochemistry, and Structural Reassignment of Phostriecin (aka Sultriecin). PubMed Central (PMC). 4

  • Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse. PubMed Central (PMC). 3

  • Protein Phosphatase 2A Inhibitor Protein, 2-a, GST-Tagged (P2618) - Sigma-Aldrich. Sigma-Aldrich. 5

Sources

© Copyright 2026 BenchChem. All Rights Reserved.